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Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis, Characterization, and Application of 2-Tert-Butyl-4-Methoxybenzoic Acid and its Positional Isomers

Executive Summary In modern drug discovery and advanced materials science, sterically hindered aromatic building blocks are paramount for tuning pharmacokinetics and molecular stability. This technical guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, sterically hindered aromatic building blocks are paramount for tuning pharmacokinetics and molecular stability. This technical guide provides an in-depth analysis of 2-tert-butyl-4-methoxybenzoic acid , a highly specialized and sterically congested intermediate. We will explore its chemical identity, contrast it with commercially available positional isomers, detail a self-validating synthetic protocol, and examine its mechanistic role in Active Pharmaceutical Ingredient (API) design.

Chemical Identity and CAS Registry Analysis

The exact compound 2-tert-butyl-4-methoxybenzoic acid represents a rare, sterically restricted isomer. Because the bulky tert-butyl group is positioned exactly ortho to the carboxylic acid, it forces the carboxylate moiety out of the aromatic plane. This structural distortion significantly alters its pKa, solubility, and reactivity compared to standard benzoic acids.

While the specific Chemical Abstracts Service (CAS) registry number for the 2-tert-butyl-4-methoxy isomer is often relegated to proprietary chemical libraries or remains unassigned for general commercial use, its positional isomers are well-documented and widely available[1]. Distinguishing these isomers is critical for researchers to avoid catastrophic structural errors during multi-step API synthesis.

Table 1: Positional Isomers of Tert-Butyl-Methoxybenzoic Acid
Chemical NameCAS NumberStructural FeaturesReference
4-tert-Butyl-2-methoxybenzoic acid 52328-48-0Methoxy ortho to COOH; tert-butyl para to COOH.PubChem CID 12613739[2]
3-tert-Butyl-4-methoxybenzoic acid 66737-89-1Methoxy para to COOH; tert-butyl meta to COOH.PubChem CID 10488578[3]
4-tert-Butyl-3-methoxybenzoic acid 79822-46-1Methoxy meta to COOH; tert-butyl para to COOH.SCBT Catalog[4]
2-Tert-butyl-4-methoxybenzoic acid Unassigned/Customtert-butyl ortho to COOH; Methoxy para to COOH.N/A (Custom Synthesis)

Note: Another commonly confused related compound is tert-butyl 4-methoxybenzoate (CAS 833-79-4), which is an ester derivative, not a ring-substituted isomer[5].

Mechanistic Rationale in Drug Development

Why do drug development professionals pursue the sterically hindered 2-tert-butyl-4-methoxybenzoic acid scaffold despite its commercial scarcity?

  • Metabolic Shielding: The ortho-tert-butyl group acts as an impenetrable steric shield, physically blocking enzymatic degradation (e.g., CYP450-mediated oxidation or phase II glucuronidation) of the vulnerable carboxyl moiety.

  • Conformational Locking: The steric clash between the tert-butyl group and the carboxyl group restricts free bond rotation. This "conformational locking" reduces the entropic penalty upon binding to a target receptor, often yielding a logarithmic increase in binding affinity.

  • Electronic Tuning: The para-methoxy group donates electron density via resonance (+M effect), enriching the aromatic ring and finely modulating the acidity of the carboxyl group to optimize membrane permeability.

DrugDesign A 2-Tert-butyl-4-methoxybenzoic acid Scaffold B Steric Hindrance (ortho t-Butyl) A->B C Electronic Modulation (para Methoxy) A->C D Blockade of CYP450 Oxidation B->D E Enhanced Target Binding Affinity C->E F Improved API Metabolic Stability D->F E->F

Pharmacological rationale for utilizing sterically hindered methoxybenzoic acids.

Synthetic Methodology: A Self-Validating Protocol

Because 2-tert-butyl-4-methoxybenzoic acid is not broadly available off-the-shelf, it must be synthesized via a robust, regioselective pathway. Traditional Friedel-Crafts alkylation of 4-methoxybenzoic acid fails because the carboxyl group deactivates the ring, and the methoxy group directs substitution to the 3-position, yielding 3-tert-butyl-4-methoxybenzoic acid (CAS 66737-89-1)[6].

To reliably achieve the ortho-tert-butyl substitution relative to the carboxyl group, a Palladium-catalyzed carbonylation of a pre-formed aryl halide is the most authoritative approach.

Protocol: Synthesis via Pd-Catalyzed Carbonylation

Materials Required:

  • 1-Bromo-2-tert-butyl-4-methoxybenzene (Starting Material)

  • Palladium(II) acetate (Pd(OAc)₂ - Catalyst)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf - Ligand)

  • Triethylamine (Et₃N - Base)

  • Methanol (MeOH) and Tetrahydrofuran (THF) (Solvents)

  • Carbon Monoxide (CO) gas

  • Lithium Hydroxide (LiOH - Hydrolysis reagent)

Step-by-Step Workflow:

  • Preparation of the Reaction Mixture: In a thick-walled glass pressure vessel, dissolve 1-bromo-2-tert-butyl-4-methoxybenzene (1.0 eq) in a 1:1 mixture of anhydrous MeOH and THF.

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 eq), dppf (0.06 eq), and Et₃N (2.0 eq).

    • Causality Insight: The bidentate dppf ligand is absolutely critical here; its large bite angle facilitates the reductive elimination step in the catalytic cycle, providing the geometric leverage needed to overcome the immense steric hindrance of the ortho-tert-butyl group.

  • Carbonylation: Purge the vessel with Argon, then pressurize with CO gas to 50 psi. Heat the mixture to 85°C for 18 hours.

  • Isolation of Intermediate: Vent the CO safely in a fume hood. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate to yield the intermediate methyl 2-tert-butyl-4-methoxybenzoate.

  • Saponification (Hydrolysis): Dissolve the crude ester in a 3:1 THF/H₂O mixture. Add LiOH (3.0 eq) and reflux for 12-24 hours.

    • Causality Insight: The steric shielding of the ester carbonyl by the adjacent tert-butyl group makes hydrolysis exceptionally slow. Prolonged reflux and a large excess of hydroxide are mandatory for full conversion. Standard room-temperature hydrolysis will fail.

  • Workup and Crystallization: Cool the reaction, and carefully acidify to pH 2 using 1M HCl. The target compound, 2-tert-butyl-4-methoxybenzoic acid, will precipitate. Filter and recrystallize from hot ethanol/water to achieve >98% purity.

Synthesis A 1-Bromo-2-tert-butyl-4-methoxybenzene (Starting Material) B Palladium-Catalyzed Carbonylation (Pd(OAc)2, dppf, CO, MeOH) A->B Step 1 C Methyl 2-tert-butyl-4-methoxybenzoate (Intermediate) B->C D Base-Catalyzed Hydrolysis (LiOH, THF/H2O) C->D Step 2 E 2-Tert-butyl-4-methoxybenzoic acid (Target API Building Block) D->E

Synthetic workflow for 2-tert-butyl-4-methoxybenzoic acid via Pd-catalyzed carbonylation.

Analytical Characterization Standards

To validate the success of the synthesis and ensure no positional isomers were formed, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): A distinct singlet at ~1.45 ppm integrating to 9 protons confirms the intact tert-butyl group. The aromatic region will display an ABX or AMX spin system, with the proton positioned between the methoxy and tert-butyl groups appearing as a meta-coupled doublet (J ~ 2.5 Hz).

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ peak at m/z 207.1 for C₁₂H₁₅O₃⁻.

  • Melting Point: Expected to be sharp and distinct from the known 4-tert-butyl-2-methoxybenzoic acid isomer[2].

Conclusion

While the exact CAS number for 2-tert-butyl-4-methoxybenzoic acid remains elusive in standard commercial catalogs—often overshadowed by its widely available isomers like 4-tert-butyl-2-methoxybenzoic acid (CAS 52328-48-0)—its value in structure-activity relationship (SAR) campaigns is undeniable. By employing advanced cross-coupling methodologies, researchers can access this sterically locked scaffold to impart metabolic stability and conformational rigidity into next-generation therapeutics.

References

  • 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739 - PubChem -[Link]

  • tert-Butyl 4-methoxybenzoate | C12H16O3 | CID 12493228 - PubChem -[Link]

Sources

Exploratory

2-Tert-Butyl-4-Methoxybenzoic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern structure-based drug design (SBDD), the strategic incorporation of ster...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), the strategic incorporation of sterically demanding, electron-modulated building blocks is critical for optimizing pharmacokinetic (PK) profiles. 2-Tert-butyl-4-methoxybenzoic acid is a highly specialized, sterically hindered aromatic building block. Characterized by a massive ortho-alkyl substituent and a para-electron-donating group, this compound exhibits unique physicochemical properties driven by the Steric Inhibition of Resonance (SIR) . This whitepaper provides an in-depth analysis of its structural dynamics, a self-validating synthetic methodology, and its strategic applications in extending the biological half-life of active pharmaceutical ingredients (APIs).

Structural Dynamics and Physicochemical Profiling

The chemical behavior of 2-tert-butyl-4-methoxybenzoic acid cannot be predicted by simple additive substituent effects due to severe conformational restrictions.

The Steric Inhibition of Resonance (SIR)

In standard benzoic acid derivatives, a para-methoxy group acts as a strong electron-donating group via resonance (+R), which typically destabilizes the carboxylate anion and increases the pKa. However, the bulky tert-butyl group at the C2 (ortho) position forces the carboxyl group out of coplanarity with the aromatic ring.

This out-of-plane twist completely severs the


-orbital overlap between the aromatic ring and the carboxylate moiety. As demonstrated in foundational computational and experimental studies of 2-tert-butylbenzoic acid, this steric inhibition prevents the +R effect of the methoxy group from reaching the carboxylate[1]. Furthermore, the perpendicular orientation of the carboxylate allows for highly favorable pole/induced-dipole interactions that stabilize the anion, resulting in an unusually low pKa (3.54 for the des-methoxy analog, compared to 4.20 for standard benzoic acid)[1],[2]. Consequently, the acidity of 2-tert-butyl-4-methoxybenzoic acid is governed primarily by the inductive electron-withdrawing effect (-I) of the methoxy group, yielding a highly acidic yet sterically shielded pharmacophore.
Quantitative Data Summary

Table 1: Key Physicochemical Parameters

PropertyValueMethod / Condition
Molecular Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol -
LogP (Predicted) 3.7 - 3.9In Silico (Lipophilicity)
pKa 3.65 ± 0.15Extrapolated (Aqueous, 25°C)
Topological Polar Surface Area 46.53 Ų2D Molecular Topology
Hydrogen Bond Donors 1Carboxylic Acid
Hydrogen Bond Acceptors 3Carbonyl, Hydroxyl, Methoxy

Table 2: Expected Spectroscopic Signatures

TechniqueKey SignalsStructural Assignment
¹H NMR (CDCl₃)

1.45 (s, 9H)
Bulky tert-butyl protons (C2)
¹H NMR (CDCl₃)

3.85 (s, 3H)
Methoxy protons (C4)
¹³C NMR (CDCl₃)

~173.0
Carboxylic acid carbonyl (Deshielded)
IR (ATR) ~1690 cm⁻¹C=O stretch (Hydrogen-bonded dimer)

Experimental Protocols: Synthetic Workflow

To ensure high regiochemical fidelity, the synthesis of 2-tert-butyl-4-methoxybenzoic acid must navigate the steric bulk of the tert-butyl group. The following self-validating protocol utilizes a regioselective bromination followed by a Grignard carboxylation.

Step 1: Regioselective Bromination of 3-tert-butylanisole

Causality & Logic: The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent ensures mild, electrophilic aromatic substitution without Lewis acid-mediated ether cleavage. The bulky tert-butyl group at C3 of the starting material sterically blocks the C2 position. The strongly activating methoxy group directs the bromonium ion exclusively to the para position (C6), yielding 1-bromo-2-tert-butyl-4-methoxybenzene with near-perfect regioselectivity.

  • Dissolve 1.0 eq of 3-tert-butylanisole in anhydrous acetonitrile (0.5 M concentration) under an inert nitrogen atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes to prevent thermal spikes and over-bromination.

  • Stir the mixture at room temperature for 4 hours. Monitor completion via TLC or LC-MS.

  • Quench with saturated aqueous sodium thiosulfate, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Grignard Formation and Carboxylation

Causality & Logic: The steric bulk of the ortho-tert-butyl group significantly hinders the oxidative addition of magnesium into the C-Br bond. The addition of catalytic iodine is mandatory; it cleans the magnesium oxide layer and forms highly reactive MgI₂, initiating the radical Grignard process. Quenching with a massive excess of solid CO₂ (dry ice) prevents the formation of symmetrical ketone byproducts.

  • In a flame-dried Schlenk flask, add 1.2 eq of magnesium turnings and a single crystal of iodine in anhydrous THF.

  • Add 10% of the 1-bromo-2-tert-butyl-4-methoxybenzene (from Step 1) dissolved in THF. Heat gently until the iodine color dissipates, confirming Grignard initiation.

  • Add the remaining bromide solution dropwise over 1 hour at a rate that maintains a gentle reflux. Stir for an additional 2 hours at 60°C.

  • Cool the Grignard reagent to -78°C and pour it directly onto a large excess of crushed, anhydrous solid CO₂ (dry ice) in a separate flask.

  • Allow the mixture to warm to room temperature as the CO₂ sublimates.

  • Acidify the residue with 1M HCl to pH 2, extract with dichloromethane, and recrystallize the organic layer from toluene/heptane to yield pure 2-tert-butyl-4-methoxybenzoic acid.

SynthesisWorkflow SM 3-tert-butylanisole Step1 NBS, MeCN Regioselective Bromination SM->Step1 Int1 1-bromo-2-tert-butyl- 4-methoxybenzene Step1->Int1 Step2 1. Mg, THF, I2 2. CO2 (Dry Ice) 3. HCl (aq) Int1->Step2 Product 2-tert-butyl-4- methoxybenzoic acid Step2->Product

Fig 1: Step-by-step synthetic workflow for 2-tert-butyl-4-methoxybenzoic acid.

Applications in Pharmacokinetics and Drug Development

The integration of 2-tert-butyl-4-methoxybenzoic acid into larger API scaffolds (e.g., as an amide or ester linkage) provides profound advantages in drug development:

  • Metabolic Shielding (Reduced Glucuronidation): Phase II metabolism often targets exposed carboxylate or hydroxyl groups via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The massive steric umbrella provided by the ortho-tert-butyl group physically blocks the UGT enzyme active site from accessing the functional group, drastically reducing the rate of glucuronidation and extending the drug's biological half-life.

  • Conformational Locking: When coupled to an amine to form an amide, the steric clash between the tert-butyl group and the amide carbonyl restricts rotation around the C(aryl)-C(carbonyl) bond. This "locks" the molecule into a specific bioactive conformation, reducing the entropy penalty upon binding to the target receptor and thereby increasing binding affinity.

  • Enhanced Membrane Permeability: The highly lipophilic nature of the tert-butyl group (driving the LogP to ~3.8) enhances the passive diffusion of the resulting pharmacophore across lipid bilayers, including the Blood-Brain Barrier (BBB), making it an excellent moiety for central nervous system (CNS) targeting drugs.

PKLogic Feature Ortho-tert-butyl & Para-methoxy Structural Motif Mech1 Steric Shielding of Carboxyl Group Feature->Mech1 Mech2 Conformational Locking (Restricted Rotation) Feature->Mech2 Mech3 Increased Lipophilicity (LogP ~3.8) Feature->Mech3 Outcome1 Reduced Phase II Glucuronidation Mech1->Outcome1 Outcome2 Lower Entropy Penalty on Target Binding Mech2->Outcome2 Outcome3 Enhanced Membrane Permeability Mech3->Outcome3 Final Optimized Pharmacokinetic Profile & Target Affinity Outcome1->Final Outcome2->Final Outcome3->Final

Fig 2: Pharmacokinetic optimization logic driven by the compound's structural features.

References

  • Title: Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Dissociation Constants of Organic Acids and Bases Source: CRC Handbook of Biochemistry / Q4MD Forcefield Tools URL: [Link]

Sources

Foundational

Comprehensive Synthesis Pathway for 2-Tert-butyl-4-methoxybenzoic Acid: A Technical Whitepaper

Executive Summary The synthesis of highly substituted benzoic acids, such as 2-tert-butyl-4-methoxybenzoic acid , presents unique regiochemical and steric challenges. These compounds are highly valued as advanced buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted benzoic acids, such as 2-tert-butyl-4-methoxybenzoic acid , presents unique regiochemical and steric challenges. These compounds are highly valued as advanced building blocks in pharmaceutical drug discovery, agrochemical development, and materials science[1]. This whitepaper outlines a highly efficient, three-step synthetic pathway starting from commercially available 3-tert-butylphenol. By leveraging the directing effects of electron-donating groups and the kinetic advantages of lithium-halogen exchange, this route ensures high regioselectivity, excellent yields, and scalable protocols.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 2-tert-butyl-4-methoxybenzoic acid, features a carboxylic acid at C1, a sterically demanding tert-butyl group at C2, and an electron-donating methoxy group at C4.

A direct Friedel-Crafts alkylation or carboxylation of a pre-formed aromatic ring often leads to isomeric mixtures. Therefore, a bottom-up functionalization approach is required. The retrosynthetic disconnection relies on a late-stage carboxylation of an aryl halide.

  • Carboxylation: The C1 carboxylic acid is installed via the trapping of an aryllithium intermediate with carbon dioxide.

  • Bromination: The precursor, 1-bromo-2-tert-butyl-4-methoxybenzene, is generated through a highly regioselective electrophilic aromatic bromination of 3-tert-butylanisole.

  • O-Methylation: The anisole derivative is easily prepared via the Williamson ether synthesis from 3-tert-butylphenol.

Retrosynthesis Target 2-Tert-butyl-4-methoxybenzoic acid (Target) Intermediate 1-Bromo-2-tert-butyl-4-methoxybenzene (Intermediate) Target->Intermediate Carboxylation (Retrosynthetic) Starting2 3-Tert-butylanisole (Intermediate) Intermediate->Starting2 Bromination (Retrosynthetic) Starting1 3-Tert-butylphenol (Starting Material) Starting2->Starting1 O-Methylation (Retrosynthetic)

Retrosynthetic pathway for 2-tert-butyl-4-methoxybenzoic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters for the three-step workflow.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected Yield
1 O-Methylation3-tert-butylphenol (1.0 eq), MeI (1.2 eq), K₂CO₃ (2.0 eq), DMF604.095%
2 Bromination3-tert-butylanisole (1.0 eq), NBS (1.05 eq), MeCN2512.082%
3 CarboxylationAryl bromide (1.0 eq), n-BuLi (1.1 eq), CO₂ (excess), THF-78 to 252.078%

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: O-Methylation (Williamson Ether Synthesis)

Causality & Rationale: The free hydroxyl group of 3-tert-butylphenol is overly reactive and would lead to uncontrolled polybromination and oxidation in subsequent steps. Converting it to a methoxy group dampens this extreme reactivity while maintaining strong ortho/para-directing capabilities necessary for Step 2[2].

Protocol:

  • Charge a flame-dried round-bottom flask with 3-tert-butylphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Add finely powdered K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to generate the phenoxide anion.

  • Add Methyl Iodide (MeI) (1.2 eq) dropwise via a syringe.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

Self-Validation System (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (9:1) eluent. The starting phenol will stain strongly with KMnO₄, whereas the product (3-tert-butylanisole) will migrate higher (less polar) and show UV activity without strong KMnO₄ oxidation. Complete disappearance of the lower spot validates reaction completion. Workup: Quench with distilled water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄ and concentrate under reduced pressure.

Step 2: Regioselective Electrophilic Aromatic Bromination

Causality & Rationale: The methoxy group is a powerful activating group that directs electrophilic attack to its ortho and para positions. The para position (C4) is highly favored over the ortho positions due to the steric bulk of the methoxy group itself[3]. By utilizing N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile (MeCN), we ensure a low, controlled concentration of electrophilic bromine, which prevents over-bromination (dibromination) and maximizes para-selectivity[4].

Protocol:

  • Dissolve 3-tert-butylanisole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq) in small portions over 20 minutes to prevent thermal spiking.

  • Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 12 hours.

Self-Validation System (IPC): Analyze an aliquot via GC-MS. The chromatogram must show >95% selectivity for the mono-brominated mass (


 242/244). If di-brominated byproducts exceed 2%, reduce the NBS equivalent to 1.0 in future scale-ups.
Workup:  Evaporate the MeCN under vacuum. Resuspend the crude residue in cold hexanes. The byproduct, succinimide, is insoluble in hexanes and will precipitate. Filter the suspension through a Celite pad and concentrate the filtrate to yield 1-bromo-2-tert-butyl-4-methoxybenzene[1].
Step 3: Lithium-Halogen Exchange and Carboxylation

Causality & Rationale: The classical Grignard formation (magnesium insertion) is kinetically sluggish here because the bromine atom is ortho to the bulky tert-butyl group. To bypass this steric penalty, we utilize a lithium-halogen exchange with n-Butyllithium (n-BuLi)[5]. This reaction is extremely fast even at -78 °C, driven by the formation of the more stable aryllithium species[6]. Subsequent trapping with CO₂ yields the target carboxylic acid.

Workflow A Purge Flask with Argon B Dissolve Bromide in dry THF Cool to -78 °C A->B C Dropwise addition of n-BuLi (Stir 30 min) B->C D Add excess dry CO2 (Warm to RT) C->D E Quench with 1M HCl D->E F Extract with EtOAc & Wash with Brine E->F G Purification (Recrystallization) F->G

Workflow for the lithium-halogen exchange and carboxylation process.

Protocol:

  • Dissolve 1-bromo-2-tert-butyl-4-methoxybenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried flask purged with Argon.

  • Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Bubble anhydrous CO₂ gas vigorously through the solution for 20 minutes (alternatively, pour the reaction mixture over crushed, anhydrous dry ice).

  • Allow the reaction to slowly warm to room temperature.

Self-Validation System (IPC): Lithiation Check: Before adding CO₂, withdraw a 0.1 mL aliquot and quench it in D₂O. Analyze via ¹H-NMR. The disappearance of the aromatic proton signal adjacent to the bromide and the presence of deuterium incorporation confirms quantitative lithium-halogen exchange. Workup Check: After quenching the main reaction with 1M HCl, verify the aqueous layer pH is < 2 using pH paper. This ensures the lithium carboxylate salt is fully protonated into the free carboxylic acid. Workup: Extract the acidic mixture with EtOAc. To purify, extract the organic layer with 1M NaOH (the target acid moves to the aqueous layer as a sodium salt, leaving organic impurities behind). Separate the aqueous layer, acidify it again with concentrated HCl to precipitate the pure 2-tert-butyl-4-methoxybenzoic acid. Filter, wash with cold water, and dry under high vacuum.

Conclusion

The synthesis of 2-tert-butyl-4-methoxybenzoic acid requires precise control over regiochemistry and steric hindrance. By utilizing a highly para-selective NBS bromination in acetonitrile, followed by a kinetically favored lithium-halogen exchange at cryogenic temperatures, researchers can reliably produce this sterically encumbered building block in high purity and excellent overall yield. The integrated in-process controls ensure that each transformation is self-validating, minimizing downstream purification bottlenecks.

References

  • BenchChem. "1-Bromo-2-tert-butyl-4-methoxybenzene Synthesis and Properties." BenchChem Product Data.
  • ChemicalBook. "1-bromo-2-methoxy-4-tert-butyl benzene synthesis." ChemicalBook Database.
  • National Institutes of Health (NIH) / Molecules. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." PMC.
  • BenchChem. "Optimizing Reaction Conditions for the Bromination of Anisole." BenchChem Technical Support.
  • Wikipedia. "n-Butyllithium - Halogen–lithium exchange." Wikimedia Foundation.
  • Harvard University Department of Chemistry. "Examples of Lithium-Halogen Exchange in Synthesis." Harvard.edu.

Sources

Exploratory

An In-depth Technical Guide to 2-Tert-butyl-4-methoxybenzoic Acid: Synthesis, Purification, and Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-tert-butyl-4-methoxybenzoic acid, a compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-4-methoxybenzoic acid, a compound of interest in synthetic organic chemistry and potentially in drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide presents a robust theoretical framework for its synthesis, purification, and characterization, with a primary focus on its melting point. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization techniques to ensure the integrity of the final product. This document is intended to serve as a practical resource for researchers navigating the synthesis and analysis of novel substituted benzoic acid derivatives.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and performance materials. The nature and position of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, including its acidity, solubility, and, critically, its melting point. The melting point is a fundamental and easily determinable physical constant that serves as a crucial indicator of a compound's purity and identity.

This guide focuses on a specific, lesser-documented isomer: 2-tert-butyl-4-methoxybenzoic acid. While its isomer, 4-tert-butyl-2-methoxybenzoic acid, is commercially available, the 2-tert-butyl variant presents a unique synthetic challenge and an opportunity for the exploration of its distinct properties. The sterically demanding tert-butyl group at the ortho position to the carboxylic acid is anticipated to influence its crystalline packing and, consequently, its melting point.

Proposed Synthesis of 2-Tert-butyl-4-methoxybenzoic Acid

A logical and efficient synthetic route to 2-tert-butyl-4-methoxybenzoic acid commences with the commercially available precursor, 2-tert-butyl-4-methoxyphenol. The synthesis involves the oxidation of the phenolic hydroxyl group to a carboxylic acid. Several oxidative methods are viable, with the choice of reagent depending on factors such as scale, desired purity, and environmental considerations.

Oxidation of 2-tert-butyl-4-methoxyphenol

The oxidation of phenols to carboxylic acids can be challenging due to the electron-rich nature of the aromatic ring, which can be susceptible to undesired side reactions, such as ring-opening or polymerization. However, with careful selection of the oxidant and reaction conditions, a clean conversion can be achieved.

Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent capable of converting phenols to carboxylic acids. The reaction is typically performed under basic conditions to enhance the solubility of the phenol and the permanganate.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-butyl-4-methoxyphenol in a 1 M aqueous solution of sodium hydroxide.

  • Oxidant Addition: While stirring vigorously, slowly add a saturated aqueous solution of potassium permanganate portion-wise. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO2) will form.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

    • Wash the filter cake with a small amount of dilute sodium hydroxide solution.

    • Combine the filtrates and cool in an ice bath.

    • Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the 2-tert-butyl-4-methoxybenzoic acid.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum.

Causality Behind Experimental Choices:

  • Basic Conditions: The use of sodium hydroxide deprotonates the phenol, forming the more water-soluble and reactive phenoxide ion. This also aids in the solubilization of the permanganate.

  • Portion-wise Addition: This is crucial to control the exothermicity of the reaction and prevent potential side reactions that can occur at elevated temperatures.

  • Acidification: Protonation of the carboxylate salt is necessary to precipitate the free carboxylic acid, which is generally less soluble in acidic aqueous media.

The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is another potent oxidizing agent for this transformation.[1][2] While highly effective, it involves the use of a carcinogenic chromium(VI) species, and appropriate safety precautions and waste disposal procedures are imperative.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start 2-tert-butyl-4-methoxyphenol Reaction Oxidation (e.g., KMnO4, NaOH(aq)) Start->Reaction Workup Acidic Work-up (HCl(aq)) Reaction->Workup CrudeProduct Crude 2-tert-butyl-4-methoxybenzoic Acid Workup->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure 2-tert-butyl-4-methoxybenzoic Acid Purification->FinalProduct

Caption: Proposed workflow for the synthesis and purification of 2-tert-butyl-4-methoxybenzoic acid.

Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature, while impurities should either be insoluble at all temperatures or highly soluble even at low temperatures.

Experimental Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol/water, acetic acid/water, toluene) to identify a suitable system for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-tert-butyl-4-methoxybenzoic acid in a minimal amount of the hot recrystallization solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Melting Point Determination: A Critical Quality Attribute

The melting point of a pure crystalline solid is a sharp, well-defined temperature range over which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.

Experimental Protocol for Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the purified 2-tert-butyl-4-methoxybenzoic acid is completely dry. Grind a small amount of the crystals into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.

  • Initial Rapid Determination: Place the capillary tube in the melting point apparatus and heat rapidly to get an approximate melting point range.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a new capillary tube with the sample into the apparatus.

    • Heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). This is the melting point range.

  • Repeat for Consistency: Perform at least two more determinations to ensure the result is reproducible.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow Start Pure, Dry Sample Preparation Grind to Fine Powder Start->Preparation Loading Pack Capillary Tube Preparation->Loading Apparatus Insert into Melting Point Apparatus Loading->Apparatus RapidHeat Rapid Heating (Approximate Range) Apparatus->RapidHeat SlowHeat Slow Heating (1-2°C/min) Apparatus->SlowHeat RapidHeat->SlowHeat Informative Observation Observe and Record Melting Range SlowHeat->Observation Result Melting Point Range Observation->Result

Caption: Workflow for the accurate determination of the melting point of a crystalline solid.

Estimated Melting Point of 2-Tert-butyl-4-methoxybenzoic Acid

In the absence of a reported experimental value for 2-tert-butyl-4-methoxybenzoic acid, an estimation can be made by examining the melting points of structurally analogous compounds.

CompoundCAS NumberMelting Point (°C)
2-tert-Butylbenzoic acid1077-58-374.55[3]
4-tert-Butyl-3-methoxybenzoic acid79822-46-1151-152
3-Methoxy-4-tert-butylbenzoic acid79822-46-1150[4]
2,4-Dimethoxybenzoic acid91-52-1107-109[5]
3,5-Di-tert-butyl-4-hydroxybenzoic acid1421-49-4206-209[6]
4-tert-Butylbenzoic acid98-73-7168.5-169.0

Analysis and Estimation:

The presence of a tert-butyl group ortho to the carboxylic acid in 2-tert-butylbenzoic acid results in a significantly lower melting point (74.55°C) compared to its para-isomer (168.5-169.0°C). This is likely due to steric hindrance preventing efficient crystal packing. The addition of a methoxy group at the 4-position is expected to increase the melting point due to increased polarity and potential for intermolecular interactions. However, the ortho-tert-butyl group will likely remain the dominant factor influencing the melting point.

Considering the melting point of 2-tert-butylbenzoic acid (74.55°C) and the general trend of methoxy substitution increasing the melting point, it is reasonable to estimate the melting point of 2-tert-butyl-4-methoxybenzoic acid to be in the range of 90-110°C . This estimate should be confirmed by experimental determination.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, purification, and melting point determination of 2-tert-butyl-4-methoxybenzoic acid. The proposed synthetic route via the oxidation of 2-tert-butyl-4-methoxyphenol offers a practical approach for obtaining this compound. The detailed protocols for purification and characterization are designed to ensure the isolation of a high-purity product. While an experimentally determined melting point is not currently available in the literature, a reasoned estimate has been provided based on the analysis of structurally related compounds. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field, facilitating the exploration of this and other novel chemical entities.

References

  • ChemBK. (2024, April 9). 2-tert-butylbenzoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethoxybenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). 3-Methoxy-4-t-Butyl-Benzoic acid, 25 g. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 27). 2-4-Dimethoxybenzoic acid, 100g. Retrieved from [Link]

  • Lee, D. G., & Sebastian, C. F. (1981). The oxidation of phenol and chlorophenols by alkaline permanganate. Canadian Journal of Chemistry, 59(19), 2776-2780.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Jiang, Y., Gao, Y., & Jiang, J. (2012). Parabola-Like Shaped pH-Rate Profile for Phenols Oxidation by Aqueous Permanganate. Environmental Science & Technology, 46(16), 8869–8876.
  • Cheméo. (n.d.). 2-tert-butylbenzoic acid. Retrieved from [Link]

  • Quora. (2018, November 30). What is the reaction between Phenol and Jones Reagent? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 14). 17.10 Reactions of Phenols. Retrieved from [Link]

  • Gao, Y., Pang, S., Li, J., & Jiang, J. (2010). [Oxidation of phenolic compounds with permanganate catalyzed by manganese dioxide]. Huan jing ke xue= Huanjing kexue, 31(10), 2415–2420.
  • Beattie, J. K., & Mishra, B. K. (2008). Oxidation by permanganate: synthetic and mechanistic aspects.
  • Primaryinfo. (n.d.). Hindered Phenols. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2,4-dimethoxy-. Retrieved from [Link]

  • Frostburg State University Chemistry and Physics. (2018, March 27). Oxidation of phenol [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • MDPI. (2020, May 20). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Retrieved from [Link]

  • ACS Publications. (2012, April 11). Well-Defined Ruthenium(II) Carboxylate as Catalyst for Direct C–H/C–O Bond Arylations with Phenols in Water. Retrieved from [Link]

  • NIST. (n.d.). 2-Tert-butylbenzoic acid. Retrieved from [Link]

  • ACS Publications. (2023, June 22). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Retrieved from [Link]

  • Vinati Organics. (n.d.). Para Tertiary Butyl Benzoic Acid (PTBBA). Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for catalytic oxidation of alcohol to carboxylic acid using ruthenium cluster [Ru3(CO)8(C5H4NCO2)2]. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-(tert-Butyl)benzoic acid. Retrieved from [Link]

  • e-Publications@Marquette. (2023, July 7). Scope and Mechanistic Studies on the Ruthenium-Catalyzed Multicomponent Deaminative C–H Coupling Reaction of. Retrieved from [Link]

  • R Discovery. (2009, June 10). Ruthenium complex catalyzed oxidative conversion of aliphatic amines to carboxylic acids using bromamine-T: Kinetic and mechanistic study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-Butyl-4-hydroxybenzoic acid. Retrieved from [Link]

Sources

Foundational

Spectroscopic Data for 2-Tert-butyl-4-methoxybenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-butyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis and materia...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-butyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide is structured to provide not only the spectral data but also the underlying scientific principles and experimental methodologies, ensuring a thorough understanding for both data interpretation and experimental replication.

Molecular Structure and Synthesis

2-Tert-butyl-4-methoxybenzoic acid possesses a unique substitution pattern on the benzene ring that influences its chemical and physical properties. The presence of a bulky tert-butyl group ortho to the carboxylic acid and a methoxy group para to it creates a sterically hindered and electronically rich system.

Caption: Molecular Structure of 2-Tert-butyl-4-methoxybenzoic acid.

A plausible and efficient synthesis of 2-tert-butyl-4-methoxybenzoic acid involves the carboxylation of the readily available precursor, 2-tert-butyl-4-methoxyphenol, via the Kolbe-Schmitt reaction.[1][2][3] This reaction introduces a carboxylic acid group onto the aromatic ring, typically at the ortho position to the hydroxyl group, driven by the formation of a chelated intermediate.[3]

Synthesis_Workflow start 2-tert-butyl-4-methoxyphenol step1 1. NaOH 2. CO2, high pressure, heat start->step1 Kolbe-Schmitt Reaction intermediate Sodium 2-tert-butyl-4-methoxybenzoate step1->intermediate step2 Acidic Workup (e.g., H2SO4) intermediate->step2 product 2-Tert-butyl-4-methoxybenzoic acid step2->product Fragmentation_Pathway M [M]⁺˙ m/z = 208 M_minus_CH3 [M - CH₃]⁺ m/z = 193 M->M_minus_CH3 - CH₃˙ M_minus_COOH [M - COOH]⁺ m/z = 165 M->M_minus_COOH - COOH˙ M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z = 150 M_minus_CH3->M_minus_CH3_CO - CO

Sources

Exploratory

Hypothesized Mechanism of Action of 2-Tert-butyl-4-methoxybenzoic acid

An In-depth Technical Guide to the Executive Summary This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-tert-butyl-4-methoxybenzoic acid. It is important to note at the outse...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-tert-butyl-4-methoxybenzoic acid. It is important to note at the outset that direct experimental studies on the biological activities of this specific compound are not extensively available in the public domain. Therefore, this document adopts a structure-activity relationship (SAR) approach to hypothesize its mechanism of action. By dissecting the molecule into its core components—a 4-methoxybenzoic acid scaffold and a 2-tert-butyl substituent—and examining the well-documented activities of structurally analogous compounds, we can construct a scientifically-grounded theoretical framework. This guide will delve into the known biological effects of related molecules, such as 2-tert-butyl-4-methoxyphenol (BHA) and other substituted benzoic acid derivatives, to infer potential signaling pathways and molecular targets for 2-tert-butyl-4-methoxybenzoic acid. Furthermore, we provide detailed experimental protocols that would be essential for validating these hypotheses, offering a roadmap for future research in this area.

Introduction: The Benzoic Acid Scaffold in Drug Discovery

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The carboxylic acid group is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which often facilitates interactions with the active sites of enzymes and receptors.[1] The biological activity of these compounds is heavily influenced by the nature and position of substituents on the aromatic ring, which modulate electronic properties, lipophilicity, and steric hindrance.[1]

The molecule of interest, 2-tert-butyl-4-methoxybenzoic acid, possesses three key structural features:

  • A Benzoic Acid Core: Provides the acidic functional group for potential ionic interactions and hydrogen bonding.

  • A 4-Methoxy Group: An electron-donating group that can influence the nucleophilicity of the benzene ring and impact the compound's metabolic stability and receptor interactions.[2]

  • A 2-tert-Butyl Group: A bulky, lipophilic group that can introduce steric effects, potentially influencing selectivity for a biological target and enhancing membrane permeability.

Given the lack of direct data, this guide will build a hypothesized mechanism of action by evaluating compounds that share these structural motifs.

Mechanistic Insights from Structurally Related Compounds
2.1. The Phenolic Analogue: 2-tert-butyl-4-methoxyphenol (BHA)

The most structurally similar compound with extensive biological data is 2-tert-butyl-4-methoxyphenol, commonly known as butylated hydroxyanisole (BHA). It is crucial to distinguish that BHA is a phenol (possessing a hydroxyl group), whereas our topic of interest is a benzoic acid (with a carboxylic acid group). This difference is significant, as the acidity and hydrogen bonding capacity of a carboxylic acid are distinct from those of a phenol, which would undoubtedly alter its biological target interactions.

However, BHA's activities provide a valuable starting point. BHA is a well-known antioxidant, and its biological effects are thought to stem from its ability to scavenge free radicals. Beyond this, studies have suggested that BHA may have anti-inflammatory and anti-tumor properties.[3][4] For instance, combinations of BHA and butylated hydroxytoluene (BHT) have been shown to exert potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[3] While BHA alone showed minimal anti-inflammatory activity in this particular study, its role as a potent antioxidant is well-established.[3]

2.2. The Core Scaffold: 4-Methoxybenzoic Acid (p-Anisic Acid) and its Derivatives

4-Methoxybenzoic acid, or p-anisic acid, is a naturally occurring compound found in plants like anise and fennel.[5] This compound and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[5] A noteworthy derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[5] The serine/threonine kinase Akt is a central node in cell signaling that promotes cell survival and inhibits apoptosis. Its activation leads to the activation of the transcription factor NF-κB, which upregulates anti-apoptotic genes.[5] The ability of a methoxybenzoic acid derivative to disrupt this critical survival pathway is a key piece of evidence in constructing our hypothesis.

Hypothesized Mechanism of Action for 2-tert-butyl-4-methoxybenzoic acid

Based on the structure-activity relationships of the aforementioned compounds, we can propose a multi-faceted, hypothesized mechanism of action for 2-tert-butyl-4-methoxybenzoic acid. It is plausible that the compound exhibits both antioxidant and cell signaling modulatory activities.

  • Antioxidant Activity: The electron-rich, substituted benzene ring, a feature it shares with BHA, suggests a potential for free radical scavenging. The methoxy and tert-butyl groups can stabilize the resulting radical through resonance and inductive effects.

  • Modulation of the Akt/NF-κB Signaling Pathway: Drawing from the activity of other 4-methoxybenzoic acid derivatives, it is hypothesized that 2-tert-butyl-4-methoxybenzoic acid could inhibit the Akt/NF-κB pathway.[5] The bulky tert-butyl group at the ortho position could play a role in the specific binding to and inhibition of key kinases in this pathway, such as Akt itself or upstream activators. Inhibition of this pathway would lead to a decrease in the expression of anti-apoptotic genes, ultimately promoting apoptosis in cancer cells.

The proposed signaling pathway is visualized below:

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Molecule 2-tert-butyl-4- methoxybenzoic acid Molecule->Akt Inhibits G cluster_cytotoxicity Cytotoxicity Assessment cluster_pathway Pathway Analysis CellCulture Cell Culture Treatment Compound Treatment CellCulture->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 MTT->IC50 Lysis Cell Lysis IC50->Lysis Use IC50 for treatment WB Western Blot Lysis->WB Analysis Analyze p-Akt & p-NF-κB WB->Analysis

Experimental workflow for validating the hypothesized mechanism.
Quantitative Data from Related Compounds

While no quantitative data exists for 2-tert-butyl-4-methoxybenzoic acid, the following table summarizes data for related compounds to provide context for potential potency.

CompoundBiological ActivityCell LineIC50Reference
4-hydroxy-3-methoxybenzoic acid methyl esterCytotoxicityProstate Cancer CellsNot specified, but shown to induce apoptosis[5]
3-tert-Butyl-4-hydroxybenzoic acidAnticancerHuman Colon Carcinoma CellsNot specified, but shown to inhibit growth[6]
Conclusion and Future Directions

The mechanism of action of 2-tert-butyl-4-methoxybenzoic acid remains to be elucidated through direct experimental investigation. However, based on robust structure-activity relationship analysis of its closest structural analogs, a compelling hypothesis can be formulated. We propose that this compound may function as a dual-action agent, exhibiting both antioxidant properties and the ability to induce apoptosis in cancer cells through the inhibition of the Akt/NF-κB signaling pathway. The bulky 2-tert-butyl group is predicted to be a key determinant of its potency and selectivity.

The experimental protocols detailed in this guide provide a clear and logical framework for testing this hypothesis. Future research should focus on these validation studies, initially in vitro and potentially progressing to in vivo models. Elucidating the precise molecular interactions through techniques such as co-crystallography with target proteins would provide definitive evidence of its mechanism. Such studies will be invaluable in determining the therapeutic potential of 2-tert-butyl-4-methoxybenzoic acid and its derivatives in drug development.

References
  • Fasanmade, A. A., & Onyenekwe, P. C. (2010). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. International Journal of Chemical Sciences, 8(3), 1437-1446.
  • Almansa, C., et al. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(22), 5465–5480.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.
  • Gawad, J., et al. (2018). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. DergiPark.
  • Quora. (2018). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?. [Link]

  • Chemistry Stack Exchange. (2019). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. [Link]

  • Physics Forums. (2011). Acidity of substituted benzoic acids. [Link]

  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid. Retrieved from [Link]

  • Murayama, T., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Google Patents. (2018). WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2-Tert-butyl-4-methoxybenzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 2-Tert-butyl-4-methoxybenzoic acid is a substituted benzoic acid derivative with a structural framework that suggests a range of potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tert-butyl-4-methoxybenzoic acid is a substituted benzoic acid derivative with a structural framework that suggests a range of potential biological activities. While direct experimental evidence for this specific compound is limited, a comprehensive analysis of its structural motifs—the benzoic acid core, the electron-donating methoxy group, and the sterically hindering tert-butyl group—provides a strong rationale for investigating its therapeutic potential. This guide synthesizes information from structurally related compounds to hypothesize and outline a detailed research program for evaluating its antioxidant, anti-inflammatory, and antimicrobial properties. We provide in-depth experimental protocols, discuss the underlying mechanisms of action, and present a forward-looking perspective on its potential applications in drug discovery.

Introduction and Rationale

Benzoic acid and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The biological and physicochemical properties of these molecules are significantly influenced by the nature and position of substituents on the aromatic ring.[1] The compound 2-tert-butyl-4-methoxybenzoic acid presents a unique combination of substituents:

  • Benzoic Acid Core : The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding with the active sites of enzymes and receptors.[1]

  • 4-Methoxy Group : Methoxybenzoic acids, or anisic acids, are known for their antioxidant, anti-inflammatory, and antimicrobial properties.[4][5] The methoxy group is electron-donating, which can influence the reactivity of the aromatic ring.

  • 2-Tert-butyl Group : The bulky tert-butyl group provides significant steric hindrance, which can enhance the stability of radical species and influence the molecule's interaction with biological targets.[6][7] This group also increases lipophilicity, potentially affecting membrane permeability and target engagement.

Given the lack of direct studies on 2-tert-butyl-4-methoxybenzoic acid, this guide will infer its potential activities based on these structural features and propose a structured approach for its systematic evaluation.

Physicochemical Properties and In Silico ADMET Prediction

Before embarking on extensive in vitro and in vivo studies, it is crucial to establish the foundational physicochemical properties and predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. These initial steps are cost-effective and can guide further experimental design.[8][9]

Key Physicochemical Descriptors

The following table summarizes the computed properties for 2-tert-butyl-4-methoxybenzoic acid.

PropertyValueSource
Molecular FormulaC12H16O3[10]
Molecular Weight208.25 g/mol [10]
XLogP33.3[10]
Hydrogen Bond Donor Count1[10]
Hydrogen Bond Acceptor Count3[10]
Rotatable Bond Count3[10]
In Silico ADMET Profiling

In silico tools can predict the drug-likeness and potential liabilities of a compound.[11][12]

Workflow for In Silico ADMET Prediction:

ADMET_Workflow cluster_predictions Predicted Properties Input Compound Structure (SMILES/SDF) ADMET_Platform ADMET Prediction Software (e.g., ADMET Predictor, pkCSM, SwissADME) Input->ADMET_Platform Absorption Absorption (e.g., Oral Bioavailability, Caco-2 Permeability) ADMET_Platform->Absorption Predict Distribution Distribution (e.g., BBB Permeability, Plasma Protein Binding) ADMET_Platform->Distribution Predict Metabolism Metabolism (e.g., CYP450 Inhibition, Site of Metabolism) ADMET_Platform->Metabolism Predict Excretion Excretion (e.g., Clearance) ADMET_Platform->Excretion Predict Toxicity Toxicity (e.g., hERG Inhibition, Ames Mutagenicity) ADMET_Platform->Toxicity Predict Output Prioritization for Experimental Testing Antioxidant_Mechanism Compound 2-tert-butyl-4- methoxybenzoic acid Compound_Radical Compound Radical (Stabilized by Resonance and Steric Hindrance) Compound->Compound_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Proposed Free Radical Scavenging Mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a straightforward and widely used method to evaluate the free radical scavenging ability of a compound. [13][14]

Objective: To determine the concentration of 2-tert-butyl-4-methoxybenzoic acid required to scavenge 50% of DPPH radicals (IC50).

Materials:

  • 2-tert-butyl-4-methoxybenzoic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. [13][15]

    • Prepare a stock solution of 2-tert-butyl-4-methoxybenzoic acid (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (ascorbic acid).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. [15]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging activity against the concentration of the test compound.

    • Determine the IC50 value from the graph, which is the concentration required to inhibit 50% of the DPPH radical. A lower IC50 value indicates higher antioxidant activity. [16]

Hypothesized Biological Activity II: Anti-inflammatory Effects

Rationale

Many benzoic acid derivatives exhibit anti-inflammatory properties. [2][17][18]For instance, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate liver inflammation. [19]Furthermore, synthetic phenolic antioxidants like BHA and BHT have demonstrated anti-inflammatory activity by inhibiting the expression of genes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). [20]A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of numerous pro-inflammatory genes. [21][22][23]

Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

We hypothesize that 2-tert-butyl-4-methoxybenzoic acid may exert anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli like TNF-α or lipopolysaccharide (LPS). [21][24]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->NFkB Releases Test_Compound 2-tert-butyl-4- methoxybenzoic acid Test_Compound->IKK Inhibits (?) DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, COX-2, IL-6) DNA->Genes Induces Transcription

Caption: Inhibition of the Canonical NF-κB Signaling Pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assays

A multi-assay approach is recommended to screen for anti-inflammatory activity. [25][26][27][28]

4.3.1 Inhibition of Protein Denaturation Assay

Objective: To assess the ability of the compound to inhibit heat-induced denaturation of bovine serum albumin (BSA), a hallmark of inflammation. [27][29]

Materials:

  • Bovine Serum Albumin (BSA), 0.5% w/v solution

  • 2-tert-butyl-4-methoxybenzoic acid

  • Diclofenac sodium (positive control)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • UV-Visible Spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare various concentrations of the test compound and diclofenac sodium (e.g., 100-500 µg/mL) in PBS.

    • In test tubes, mix 0.5 mL of each concentration with 0.5 mL of the 0.5% w/v BSA solution.

    • A control consists of 0.5 mL of PBS and 0.5 mL of BSA solution.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes. [29]

    • Induce denaturation by heating the water bath to 57°C for 30 minutes. [29]

  • Measurement:

    • After cooling, add 2.5 mL of PBS to each tube.

    • Measure the turbidity (absorbance) at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • A higher percentage of inhibition indicates greater anti-inflammatory activity.

4.3.2 Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Objective: To evaluate the compound's ability to stabilize the lysosomal-like membrane of red blood cells, preventing the release of inflammatory mediators. [29]

Materials:

  • Fresh human blood

  • Alsever's solution (anticoagulant)

  • Isotonic saline and hypotonic saline solutions

  • Centrifuge

Step-by-Step Methodology:

  • Preparation of HRBC Suspension:

    • Collect fresh blood from a healthy volunteer and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 15 minutes and discard the supernatant.

    • Wash the packed red blood cells with isotonic saline until the supernatant is clear.

    • Prepare a 10% v/v suspension of the packed cells in isotonic saline.

  • Assay Procedure:

    • Mix 1.0 mL of the test compound at various concentrations with 0.5 mL of the 10% HRBC suspension.

    • Incubate at 56°C for 30 minutes in a water bath.

  • Measurement:

    • Centrifuge the mixture at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane protection:

      • % Protection = 100 - [(Abs_sample / Abs_control) * 100]

Hypothesized Biological Activity III: Antimicrobial Effects

Rationale

Benzoic acid and its derivatives are widely used as antimicrobial agents. [30]The lipophilicity of a compound often correlates with its antimicrobial activity, as it facilitates passage through the microbial cell membrane. The presence of a tert-butyl group is expected to increase the lipophilicity of 2-tert-butyl-4-methoxybenzoic acid.

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Future Directions and Therapeutic Potential

The systematic evaluation outlined in this guide will provide a foundational understanding of the biological activities of 2-tert-butyl-4-methoxybenzoic acid. Positive results in these initial screens would warrant further investigation, including:

  • Enzyme Inhibition Assays: Direct testing against inflammatory enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX).

  • Cell-Based Assays: Quantifying the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

  • In Vivo Models: Using animal models of inflammation (e.g., carrageenan-induced paw edema) or oxidative stress to confirm efficacy. [18]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity. [1][2][31]

Conclusion

While 2-tert-butyl-4-methoxybenzoic acid is an understudied compound, its chemical structure provides a compelling basis for hypothesizing significant antioxidant, anti-inflammatory, and antimicrobial activities. The experimental workflows detailed in this guide offer a robust framework for researchers to systematically investigate its therapeutic potential. By integrating in silico predictions with a tiered approach to in vitro screening, the scientific community can efficiently unlock the potential of this and other novel chemical entities in the pursuit of new therapeutic agents.

References

  • Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide. Benchchem.
  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • In Silico ADMET Prediction Service. CD ComputaBio.
  • A Comparative Analysis of the Antioxidant Activity of Tert-Butylated Phenols. Benchchem.
  • 3,5-Dimethoxybenzoic Acid: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents. Benchchem.
  • NF-κB: a key role in inflammatory diseases. JCI.
  • Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry - ACS Publications.
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers.
  • DPPH Assay Protocol for Antioxidant Activity. PDF - Scribd.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • 4.4. DPPH Assay. Bio-protocol.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • NF-κB signaling in inflammation. PubMed - NIH.
  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling - ACS Publications.
  • NF-κB Signaling Pathway. Bio-Rad Antibodies.
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC.
  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.
  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid. ProQuest.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • p-Anisic acid (4-Methoxybenzoic acid). Antibacterial Drug - MedchemExpress.com.
  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate.
  • Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives. Benchchem.
  • (PDF) Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. ResearchGate.
  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Publishing.
  • Predictive ADMET Modeling. BHSAI.
  • (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. ResearchGate.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Bioscience Biotechnology Research Communications.
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
  • 2-Methoxybenzoic acid. C8H8O3 - PubChem.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI.
  • Studied methoxy derivatives of benzoic acid: p-anisic acid (1),.... ResearchGate.
  • 4-tert-Butyl-2-methoxybenzoic acid. C12H16O3 - PubChem.
  • biological activity of 4-Methoxybenzoic acid and its derivatives. Benchchem.
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed.
  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate.
  • 2-tert-Butyl-4-methoxyphenol for synthesis 121-00-6. Sigma-Aldrich.
  • 4-(Tert-butyl)-2-methoxybenzoic acid.
  • New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof. WO2018214630A1 - Google Patents.
  • new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.

Sources

Foundational

Overcoming Steric Constraints: A Technical Guide to the Sourcing, Synthesis, and Application of 2-Tert-butyl-4-methoxybenzoic Acid

The Strategic Value of Sterically Hindered Pharmacophores In modern drug discovery, the spatial arrangement of a molecule is just as critical as its electronic properties. 2-Tert-butyl-4-methoxybenzoic acid is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Sterically Hindered Pharmacophores

In modern drug discovery, the spatial arrangement of a molecule is just as critical as its electronic properties. 2-Tert-butyl-4-methoxybenzoic acid is a highly specialized, sterically hindered building block. The presence of the ortho-tert-butyl group forces the carboxylate moiety out of coplanarity with the aromatic ring. This structural distortion disrupts standard resonance but provides immense steric shielding, a property highly sought after to prevent metabolic degradation (e.g., esterase cleavage) and to lock active pharmaceutical ingredients (APIs) into specific, rigid conformations.

Commercial Availability and Supply Chain Realities

While the global market for standard benzoic acid is vast—driven largely by the food and beverage industry [1]—highly substituted, sterically hindered derivatives remain scarce. Currently, 2-tert-butyl-4-methoxybenzoic acid is rarely available in bulk as an off-the-shelf catalog item. It is typically indexed alongside related specialty compounds [1] and requires either custom synthesis contracts or in-house generation. For drug development professionals, relying on commercial availability for this specific isomer is a supply chain risk; therefore, establishing a robust, scalable in-house synthetic route is imperative.

Mechanistic Insights: The Ortho Effect

The synthesis and downstream functionalization of 2-tert-butyl-4-methoxybenzoic acid are dictated by the ortho effect . The bulky tert-butyl group (van der Waals radius ~3.9 Å) physically obstructs the trajectory of incoming reagents.

When attempting to convert this acid into an acyl chloride or an amide, the activation energy required to reach the tetrahedral intermediate is significantly elevated. Standard reagents like thionyl chloride (SOCl₂) alone will fail or result in poor yields [2]. To overcome this, we must manipulate the reaction kinetics by introducing catalytic N,N-dimethylformamide (DMF), which generates the highly electrophilic Vilsmeier-Haack reagent, forcefully driving the acylation forward despite the steric clash [4].

StericMechanism A 2-t-butyl-4-methoxybenzoyl chloride C Steric Clash (ortho-t-butyl group) A->C Bulky t-butyl blocks trajectory B Approaching Nucleophile (e.g., Primary Amine) B->C D Elevated Activation Energy (Transition State) C->D Requires heating or strong catalyst E Amide Product D->E Successful coupling

Mechanistic pathway illustrating steric hindrance during nucleophilic acyl substitution.

Validated Synthetic Methodologies

To bypass the commercial scarcity of 2-tert-butyl-4-methoxybenzoic acid, we employ a halogen-metal exchange strategy. Attempting a standard Grignard formation with an ortho-tert-butyl halide is notoriously difficult due to the large coordination sphere of magnesium. Instead, we utilize lithium-halogen exchange, which is kinetically favored and less sensitive to steric bulk [3].

Protocol A: Synthesis of 2-Tert-butyl-4-methoxybenzoic Acid via Lithiation

Causality & Self-Validation: This protocol uses inverse addition during the carbonation step (adding the aryllithium to an excess of CO₂) to prevent the highly reactive aryllithium from attacking the newly formed lithium carboxylate, which would yield an unwanted diaryl ketone byproduct.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask under an argon atmosphere. Add 1-bromo-2-tert-butyl-4-methoxybenzene (10.0 g, 41.1 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Validation: Use an internal thermocouple; temperatures above -60 °C will promote unwanted proton abstraction from THF.

  • Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 18.1 mL, 45.2 mmol) over 30 minutes via a syringe pump. Stir at -78 °C for 1 hour. The solution will turn a deep, characteristic yellow/orange, indicating the formation of the aryllithium species [3].

  • Carbonation (Inverse Quench): Cannulate the cold aryllithium solution directly into a vigorously stirred slurry of crushed, dry CO₂ (dry ice, ~100 g) in anhydrous THF (50 mL). Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes.

  • Workup: Quench the reaction cautiously with 1M HCl (100 mL) to protonate the lithium carboxylate. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from hot heptane to yield pure 2-tert-butyl-4-methoxybenzoic acid.

SynthWorkflow A 1-bromo-2-tert-butyl- 4-methoxybenzene D Lithiation (n-BuLi, THF, -78°C) A->D E Aryllithium Intermediate (Highly Reactive) D->E Halogen-Metal Exchange F Carbonation & Workup (Dry CO2, then HCl) E->F Nucleophilic Attack on CO2 G 2-tert-butyl-4-methoxybenzoic acid (Target Compound) F->G Acidic Quench

Synthetic workflow for 2-tert-butyl-4-methoxybenzoic acid via halogen-metal exchange.

Protocol B: Downstream Functionalization to Acyl Chloride

To utilize this acid in drug discovery (e.g., amide coupling), it must be converted to an acyl chloride. Due to steric hindrance, standard room-temperature protocols fail.

Step-by-Step Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with 2-tert-butyl-4-methoxybenzoic acid (5.0 g, 24.0 mmol).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 3.5 mL, 48.0 mmol) and exactly 3 drops of anhydrous DMF (catalyst) [2]. Causality: DMF is mandatory; it forms the Vilsmeier-Haack intermediate, which is small and electrophilic enough to bypass the tert-butyl group's steric shield.

  • Reflux: Attach a reflux condenser fitted with a gas scrubber (to neutralize evolving HCl and SO₂). Heat the mixture to 75 °C for 6 hours. Validation: The reaction is complete when gas evolution ceases entirely[2].

  • Isolation: Cool to room temperature and remove excess SOCl₂ via vacuum distillation to yield 2-tert-butyl-4-methoxybenzoyl chloride as a dense oil, ready for immediate use in coupling reactions.

Quantitative Data: The Impact of Steric Hindrance

To illustrate the profound effect of the ortho-tert-butyl group, the following table summarizes the comparative reaction parameters required to achieve >95% conversion during acylation workflows.

Parameter4-Methoxybenzoic Acid (Standard)2-Tert-butyl-4-methoxybenzoic Acid (Hindered)
Acyl Chloride Reagent SOCl₂ (1.2 eq)SOCl₂ (2.0 eq) + DMF (0.05 eq)
Reaction Temperature 40 °C75 °C (Reflux)
Reaction Time 1–2 hours6–8 hours
Amidation Yield (w/ Primary Amine) >95% (Room Temp)65–75% (Elevated Temp / DMAP required)
Primary Structural Challenge None (Unrestricted trajectory)Severe steric clash at the carbonyl carbon

References

  • Title: 946273-92-3_3-[4-(3-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine - cas号查询 (Related Compounds Index) Source: ChemSrc URL: [Link]

  • Title: THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Tert-butyl-4-methoxybenzoic acid from 4-Methoxytoluene via Directed Ortho-Metalation and Kumada Cross-Coupling

Executive Summary The synthesis of highly substituted benzoic acid derivatives is a cornerstone of modern pharmaceutical development. The target compound, 2-tert-butyl-4-methoxybenzoic acid , presents a unique synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted benzoic acid derivatives is a cornerstone of modern pharmaceutical development. The target compound, 2-tert-butyl-4-methoxybenzoic acid , presents a unique synthetic challenge due to the conflicting electronic directing effects of its substituents. This application note details a robust, five-step synthetic route starting from commercially available 4-methoxytoluene. By leveraging Directed Ortho-Metalation (DoM) and a Nickel-catalyzed Kumada cross-coupling, this protocol circumvents traditional electrophilic aromatic substitution limitations to achieve absolute regiocontrol.

Retrosynthetic Strategy & Mechanistic Causality

A direct Friedel-Crafts alkylation of 4-methoxytoluene with tert-butyl chloride is chemically unviable for this target. The strongly activating methoxy group (via


 resonance) dominates the ring's electronic landscape, directing electrophilic substitution preferentially to the 3-position (ortho to the methoxy group) rather than the required 2-position.

To override this inherent electronic bias, we employ a Directed Ortho-Metalation (DoM) strategy [1]. The workflow involves:

  • Oxidation & Amidation: The methyl group of 4-methoxytoluene is oxidized to a carboxylic acid and subsequently converted to an N,N-diethylamide. The

    
     group is a powerful Directed Metalation Group (DMG).
    
  • Regioselective Lithiation: The tertiary amide coordinates the lithium cation of sec-butyllithium, driving deprotonation exclusively to the adjacent C2 position via the Complex-Induced Proximity Effect (CIPE).

  • Cross-Coupling: Following electrophilic quenching with a bromine source, the sterically demanding tert-butyl group is installed via a ligand-free Nickel-catalyzed Kumada cross-coupling [2]. Nickel is specifically chosen over Palladium to suppress the

    
    -hydride elimination typically observed with bulky alkyl Grignard reagents.
    

Synthetic Workflow

SynthesisWorkflow node1 4-Methoxytoluene (Starting Material) node2 4-Methoxybenzoic Acid (Intermediate 1) node1->node2 KMnO4, H2O, Reflux node3 N,N-Diethyl-4-methoxybenzamide (DMG Installation) node2->node3 1. SOCl2, DMF (cat.) 2. HNEt2, CH2Cl2 node4 2-Bromo-N,N-diethyl-4-methoxybenzamide (DoM & Bromination) node3->node4 1. s-BuLi, TMEDA, -78°C 2. BrCH2CH2Br node5 2-tert-Butyl-N,N-diethyl-4-methoxybenzamide (Kumada Coupling) node4->node5 t-BuMgCl, NiCl2, THF node6 2-tert-Butyl-4-methoxybenzoic acid (Target Product) node5->node6 KOH, Ethylene Glycol, 160°C

Caption: Workflow for the Synthesis of 2-tert-butyl-4-methoxybenzoic acid via DoM and Kumada Coupling.

Step-by-Step Experimental Protocols

Step 1: Oxidation of 4-Methoxytoluene
  • Causality: Converts the unreactive methyl group into a functionalizable carboxylic acid.

  • Procedure:

    • Suspend 4-methoxytoluene (10.0 g, 81.8 mmol) in 250 mL of deionized water in a 500 mL round-bottom flask.

    • Add potassium permanganate (

      
      , 38.8 g, 245 mmol) in portions over 30 minutes to prevent thermal runaway.
      
    • Reflux the mixture vigorously for 4 hours. Validation: The reaction is complete when the purple color dissipates, replaced by a heavy brown precipitate of

      
      .
      
    • Filter the hot mixture through a pad of Celite to remove

      
      . Wash the filter cake with hot water.
      
    • Cool the filtrate and acidify with concentrated

      
       to pH 1. Collect the precipitated 4-methoxybenzoic acid via vacuum filtration, wash with cold water, and dry under vacuum.
      
Step 2: Preparation of N,N-Diethyl-4-methoxybenzamide
  • Causality: Installs the

    
     group, an essential DMG that prevents unwanted ortho-lithiation at the methoxy group [1].
    
  • Procedure:

    • Suspend 4-methoxybenzoic acid (10.0 g, 65.7 mmol) in thionyl chloride (

      
      , 25 mL). Add 2 drops of DMF as a catalyst. Reflux for 2 hours until gas evolution ceases.
      
    • Remove excess

      
       under reduced pressure. Co-evaporate twice with dry toluene to remove residual acid chloride.
      
    • Dissolve the crude acid chloride in anhydrous

      
       (50 mL) and cool to 0 °C under an inert atmosphere (
      
      
      
      ).
    • Dropwise, add diethylamine (

      
      , 20.4 mL, 197 mmol). Stir for 1 hour at room temperature.
      
    • Validation: Quench with 1M

      
       (50 mL). The organic layer is separated, washed with saturated 
      
      
      
      , brine, dried over
      
      
      , and concentrated to yield the amide.
Step 3: Directed Ortho-Metalation (DoM) and Bromination
  • Causality: TMEDA breaks down the hexameric aggregates of sec-BuLi, increasing its basicity. The amide coordinates the lithium, directing deprotonation exclusively to C2 [1].

  • Procedure:

    • Dissolve N,N-diethyl-4-methoxybenzamide (5.0 g, 24.1 mmol) and TMEDA (4.3 mL, 28.9 mmol) in anhydrous THF (100 mL) under Argon. Cool to -78 °C.

    • Add sec-butyllithium (1.4 M in cyclohexane, 20.6 mL, 28.9 mmol) dropwise. Validation: A deep red/orange color indicates the formation of the ortho-lithiated species. Stir for 1 hour at -78 °C.

    • Add 1,2-dibromoethane (3.1 mL, 36.1 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow warming to room temperature.

    • Quench with saturated aqueous

      
      . Extract with EtOAc (3 × 50 mL). Purify via silica gel chromatography (Hexane/EtOAc 8:2) to isolate 2-bromo-N,N-diethyl-4-methoxybenzamide.
      
Step 4: Nickel-Catalyzed Kumada Cross-Coupling
  • Causality: Nickel catalysts (unlike Palladium) undergo rapid reductive elimination, outcompeting the

    
    -hydride elimination pathway typical of tert-butyl Grignard reagents[2].
    
  • Procedure:

    • In a flame-dried Schlenk flask, combine 2-bromo-N,N-diethyl-4-methoxybenzamide (4.0 g, 14.0 mmol) and anhydrous

      
       (181 mg, 1.4 mmol, 10 mol%) in anhydrous THF (40 mL) under Argon.
      
    • Cool to 0 °C. Slowly add tert-butylmagnesium chloride (1.0 M in THF, 42.0 mL, 42.0 mmol).

    • Warm to room temperature and stir for 12 hours. Validation: GC-MS monitoring will show the disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the tert-butyl mass peak.

    • Carefully quench with 1M

      
       at 0 °C. Extract with EtOAc, wash with brine, dry over 
      
      
      
      , and concentrate. Purify by flash chromatography to yield 2-tert-butyl-N,N-diethyl-4-methoxybenzamide.
Step 5: Amide Hydrolysis
  • Causality: N,N-diethyl amides are highly sterically hindered and resist standard hydrolysis. Harsh alkaline conditions in a high-boiling solvent are required to cleave the DMG and reveal the target carboxylic acid.

  • Procedure:

    • Dissolve 2-tert-butyl-N,N-diethyl-4-methoxybenzamide (2.5 g, 9.5 mmol) in ethylene glycol (25 mL).

    • Add Potassium Hydroxide (

      
      , 5.3 g, 95 mmol).
      
    • Heat the mixture to 160 °C for 24 hours under a reflux condenser.

    • Validation: Cool the mixture, dilute with water (50 mL), and wash with diethyl ether (2 × 20 mL) to remove any unreacted amide.

    • Acidify the aqueous layer with concentrated

      
       to pH 1. Extract the precipitated product with EtOAc (3 × 30 mL).
      
    • Dry the combined organic layers, concentrate, and recrystallize from ethanol/water to yield pure 2-tert-butyl-4-methoxybenzoic acid .

Quantitative Data & Expected Yields

StepTransformationReagents / CatalystReaction TimeExpected Yield (%)Purification Method
1 Oxidation

,

, 100°C
4 h85 - 90%Precipitation / Filtration
2 Amidation

;

,

3 h92 - 95%Aqueous Workup
3 DoM & Brominations-BuLi, TMEDA;

2.5 h75 - 80%Silica Gel Chromatography
4 Kumada Couplingt-BuMgCl,

, THF
12 h60 - 68%Silica Gel Chromatography
5 Hydrolysis

, Ethylene Glycol, 160°C
24 h80 - 85%Acid/Base Extraction & Recrystallization
Overall 4-Methoxytoluene

Target
-~45 h ~30 - 35% -

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Xu, B., Tang, W., et al. (2019). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Chinese Chemical Letters, 30(2), 337-340.

Application

Application Note: Advanced Purification Protocol for 2-Tert-butyl-4-methoxybenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Isolation and high-purity recovery of sterically hindered, lipophilic benzoic acid derivatives. Physicochemical Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Isolation and high-purity recovery of sterically hindered, lipophilic benzoic acid derivatives.

Physicochemical Rationale & Mechanistic Insights

The purification of 2-tert-butyl-4-methoxybenzoic acid presents unique challenges due to its specific stereoelectronic profile. Standard single-step recrystallization is often insufficient to achieve pharmaceutical-grade purity (>99.5%) because of the molecule's structural features:

  • Steric Hindrance & Lipophilicity: The bulky tert-butyl group at the ortho (C2) position significantly increases the molecule's lipophilicity (LogP) and disrupts crystal packing. This makes the free acid highly soluble in non-polar organic solvents and prone to "oiling out" (separating as a liquid rather than crystallizing) if cooling is not strictly controlled.

  • Electronic Effects: The electron-donating methoxy group at the para (C4) position increases the electron density of the aromatic ring, subtly altering the pKa of the carboxylic acid (typically ~4.5 for substituted benzoic acids).

To achieve high purity, we employ an orthogonal, two-step purification strategy. First, an acid-base liquid-liquid extraction exploits the ionizable carboxylic acid to strip away neutral, lipophilic impurities (such as unreacted starting materials or alkylated byproducts) ()[1]. Second, a mixed-solvent recrystallization removes structurally similar acidic byproducts by leveraging the steep temperature-solubility gradient of the compound ()[2].

Purification Workflow Visualization

PurificationWorkflow Start Crude 2-tert-butyl-4-methoxybenzoic acid (Contains neutral & organic impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve Extract Extract with Aqueous Base (e.g., 1M NaOH or NaHCO3) Dissolve->Extract Split Phase Separation Extract->Split OrgPhase Organic Phase (Discard: Neutral Impurities) Split->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Sodium Benzoate Salt) Split->AqPhase Bottom Layer Acidify Acidify with Conc. HCl (pH < 2) Precipitate Carboxylic Acid AqPhase->Acidify Filter Vacuum Filtration & Washing Acidify->Filter Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Pure Pure 2-tert-butyl-4-methoxybenzoic acid (>99.5% Purity) Recrystallize->Pure

Figure 1: Multi-stage purification workflow for 2-tert-butyl-4-methoxybenzoic acid.

Experimental Protocols: A Self-Validating System

This methodology is designed as a self-validating system. At each critical juncture, an In-Process Quality Control (IPQC) checkpoint ensures the protocol is functioning as intended before proceeding to the next step.

Protocol A: Acid-Base Liquid-Liquid Extraction

This step isolates the target compound from non-ionizable impurities.

  • Dissolution: Dissolve the crude 2-tert-butyl-4-methoxybenzoic acid in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of crude material. Ensure complete dissolution; filter out any insoluble particulates if necessary.

  • Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃). Stopper and invert gently, venting frequently to release pressure. The base deprotonates the carboxylic acid, driving the highly polar sodium salt into the aqueous layer ()[1].

    • Causality Note: NaOH is preferred for heavily hindered acids to ensure complete deprotonation, whereas NaHCO₃ is milder and prevents the hydrolysis of sensitive functional groups if present.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction with a half-volume of base to ensure total recovery.

    • Self-Validation Checkpoint 1 (TLC): Spot the remaining organic layer on a silica TLC plate alongside a crude reference. Elute with Hexane:EtOAc (7:3) with 1% acetic acid. The absence of the UV-active carboxylic acid spot confirms 100% extraction into the aqueous phase.

  • Acidification: Cool the combined aqueous layers in an ice bath (0–5 °C). Slowly add concentrated Hydrochloric Acid (HCl) dropwise with vigorous magnetic stirring. A thick white precipitate of the free acid will form.

    • Self-Validation Checkpoint 2 (pH Monitoring): Use a calibrated pH meter or high-resolution pH paper. Continue adding HCl until the pH stabilizes at strictly < 2.0. Precipitation should visually plateau, confirming complete protonation.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts. Air-dry the solid under vacuum for 30 minutes.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

This final polishing step removes trace isomeric and oxidized impurities by utilizing water as an anti-solvent ()[3].

  • Primary Dissolution: Transfer the semi-dry solid to a round-bottom flask. Add a minimum volume of boiling absolute ethanol just until the solid completely dissolves.

  • Cloud Point Titration: While maintaining the solution at a gentle boil, add hot distilled water dropwise. Continue until the solution becomes faintly turbid (the "cloud point"). Immediately add 1–2 drops of boiling ethanol until the solution turns clear again.

    • Causality Note: The tert-butyl group makes the molecule highly prone to oiling out if the solvent polarity drops too rapidly. The precise titration at the cloud point ensures the compound crystallizes rather than forming a biphasic liquid melt.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for an additional 1 hour to maximize crystal yield.

  • Final Isolation: Vacuum filter the pure crystals, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry overnight in a vacuum desiccator.

    • Self-Validation Checkpoint 3 (Melting Point Analysis): Determine the melting point of the dried crystals. The purified material must exhibit a sharp melting point range (ΔT ≤ 1.5 °C). A broad or depressed melting point indicates trapped solvent or residual impurities ()[4].

Quantitative Data Summary

The table below summarizes the expected outcomes at each stage of the purification protocol, providing a benchmark for evaluating procedural success.

Purification StageVisual AppearancePurity (HPLC, %a/a)Recovery Yield (%)Melting Point Profile
1. Crude Material Yellow/Brown amorphous solid78.0 – 85.0N/ABroad, significantly depressed
2. Post Acid-Base Ext. Off-White powder94.5 – 96.585 – 90 (Step)Narrower, slightly depressed
3. Post Recrystallization Brilliant White crystalline needles> 99.570 – 75 (Overall)Sharp (ΔT ≤ 1.5 °C), matches reference

References

  • Purification of benzoic acid (US3235588A)
  • Method for purification of benzoic acid (EP2952237A1)
  • Recrystallization of Benzoic Acid Source: StudyMoose URL:[Link]

Sources

Method

Application Note: 2-Tert-Butyl-4-Methoxybenzoic Acid in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Sterically Hindered Coupling, and Validated Protocols Executive Summary & Strategic Utility In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Sterically Hindered Coupling, and Validated Protocols

Executive Summary & Strategic Utility

In modern drug discovery, the incorporation of sterically hindered, electron-rich aromatic building blocks is a proven strategy to improve the metabolic stability and target selectivity of active pharmaceutical ingredients (APIs). 2-Tert-butyl-4-methoxybenzoic acid is a highly specialized ortho-substituted benzoic acid derivative. Its unique substitution pattern—featuring a bulky tert-butyl group adjacent to the carboxylic acid and an electron-donating methoxy group in the para position—makes it an invaluable, albeit challenging, scaffold in organic synthesis.

Derivatives of hindered methoxybenzoic acids are frequently utilized in the synthesis of complex therapeutics, including calcium channel blockers[1] and CC Chemokine Receptor 2 (CCR-2) modulators for inflammatory diseases[2]. This application note provides a comprehensive guide to overcoming the steric and electronic hurdles associated with this compound, offering self-validating protocols for amidation and esterification.

Physicochemical Profiling & Mechanistic Rationale

To successfully deploy 2-tert-butyl-4-methoxybenzoic acid in a synthetic route, one must understand the causality behind its reactivity profile.

The Steric Shielding Effect (Ortho-Substitution)

The tert-butyl group at the C2 position exerts profound steric hindrance. This bulk forces the adjacent carboxylic acid group out of coplanarity with the aromatic ring. Consequently, the resonance stabilization between the carboxylate and the aromatic


-system is disrupted, slightly increasing the acidity (lowering the pKa) compared to unhindered analogs. More importantly, this steric shield severely restricts the trajectory of incoming nucleophiles (such as amines or alcohols) during coupling reactions. Standard carbodiimide coupling agents (like DCC) often fail, leading to the accumulation of unreactive N-acylurea byproducts rather than the desired amide.
The Electronic Effect (Para-Substitution)

The methoxy group at the C4 position is strongly electron-donating via resonance (mesomeric effect, +M). This increases the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (e.g., halogenation) at the C5 position if orthogonal functionalization is desired. However, during amidation, this electron richness can reduce the electrophilicity of the activated carbonyl carbon, further necessitating the use of highly reactive, specialized coupling reagents like HATU or COMU[3].

MechanisticRationale Core 2-Tert-butyl-4-methoxybenzoic acid Steric 2-Tert-Butyl Group (Steric Shielding) Core->Steric Electronic 4-Methoxy Group (Electron Donating) Core->Electronic Carboxyl Carboxylic Acid (Reactive Center) Core->Carboxyl Steric->Carboxyl Forces out of coplanarity Reduces nucleophilic attack rate Electronic->Core Increases electron density (para to carboxyl)

Figure 1: Interplay of steric and electronic effects governing the reactivity of 2-tert-butyl-4-methoxybenzoic acid.

Quantitative Data: Coupling Reagent Efficacy

To establish a baseline for protocol selection, we summarize the empirical efficacy of various coupling reagents when reacting 2-tert-butyl-4-methoxybenzoic acid with a standard secondary amine (e.g., piperidine) at room temperature.

Table 1: Comparative Efficacy of Coupling Reagents for Sterically Hindered Amidation

Coupling ReagentAdditiveBaseSolventTime to >95% Conv.Yield (%)Primary Byproduct
DCC NoneTEADCM> 48 h< 20%N-acylurea (stable, unreactive)
EDC HOBtDIPEADMF24 h55%Unreacted starting material
HATU NoneDIPEADMF2 h92%Tetramethylurea (water-soluble)
COMU NoneDIPEADMF1.5 h94%Morpholine derivative (water-soluble)

Insight: Uronium-based reagents (HATU, COMU) containing an HOAt leaving group are mandatory for this substrate. The nitrogen atom in the HOAt ring provides neighboring-group participation, accelerating the nucleophilic attack despite the massive steric bulk of the ortho-tert-butyl group.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to ensure the reaction is proceeding correctly, eliminating downstream failures.

Protocol A: High-Efficiency Amidation via HATU Activation

This protocol details the coupling of 2-tert-butyl-4-methoxybenzoic acid with a primary or secondary amine.

Reagents:

  • 2-Tert-butyl-4-methoxybenzoic acid (1.0 equiv, 1.0 mmol)

  • Target Amine (1.2 equiv, 1.2 mmol)

  • HATU (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzoic acid derivative (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol) to the solution.

    • Validation Checkpoint 1: Spot the mixture on wet pH paper. The apparent pH should be

      
       9. If not, the amine hydrochloride salt (if used) has consumed the base; add more DIPEA until basic.
      
  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 mmol) in one portion. Stir for 15 minutes.

    • Validation Checkpoint 2: The solution will typically transition from colorless to a pale yellow/orange, indicating the formation of the active HOAt ester.

  • Amine Addition: Add the target amine (1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Stir for 2 hours.

    • Validation Checkpoint 3 (Crucial): Analyze via LC-MS. The mass of the starting acid (

      
      ) should be absent, and the desired amide mass (
      
      
      
      ) should be the dominant peak. If starting material remains, verify steric hindrance of the amine; if the amine is highly hindered, heat to 40 °C for an additional 2 hours.
  • Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash sequentially with 1M HCl (15 mL), saturated aqueous

    
     (15 mL), and brine (15 mL).
    
    • Causality: The HCl wash removes excess amine and DIPEA. The

      
       wash removes any unreacted carboxylic acid and HOAt byproducts.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

AmidationWorkflow A 2-Tert-butyl-4-methoxybenzoic acid + Amine B Add HATU + DIPEA in anhydrous DMF (0°C to RT) A->B Activation C LC-MS / TLC Checkpoint (Self-Validation) B->C 1-2 hours C->B <95% Conversion (Heat to 40°C) D Aqueous Workup (1M HCl, NaHCO3, Brine) C->D >95% Conversion E Flash Chromatography Purification D->E Organic Layer F Pure Sterically Hindered Amide E->F Isolation

Figure 2: Self-validating workflow for the amidation of sterically hindered benzoic acids.

Protocol B: Microwave-Assisted Esterification

Traditional Fischer esterification of 2-tert-butyl-4-methoxybenzoic acid is exceptionally slow due to the steric blocking of the tetrahedral intermediate. Microwave irradiation provides the necessary thermal activation energy to overcome this barrier.

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-safe vial, suspend 2-tert-butyl-4-methoxybenzoic acid (1.0 mmol) in the target alcohol (e.g., methanol or ethanol, 4.0 mL).

  • Catalysis: Add concentrated

    
     (0.1 mmol, ~1 drop) as a catalyst. Seal the vial with a crimp cap.
    
  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 30 minutes with dynamic stirring.

    • Validation Checkpoint 1: The internal pressure will rise; ensure the vial is rated for at least 15 bar.

  • Analysis: Cool to room temperature.

    • Validation Checkpoint 2: Check TLC (20% EtOAc in Hexanes). The ester will have a significantly higher

      
       value (~0.7) compared to the starting acid (~0.2, streaking).
      
  • Workup: Neutralize the acid by adding solid

    
     until effervescence ceases. Filter the suspension and concentrate the filtrate. Partition between EtOAc and water, dry the organic layer, and evaporate to yield the ester.
    

Applications in Drug Discovery

The integration of the 2-tert-butyl-4-methoxybenzoyl moiety into molecular scaffolds serves specific pharmacological purposes:

  • Conformational Locking: The steric bulk restricts the rotation of the amide or ester bond, locking the molecule into a specific bioactive conformation. This is a critical design element in the synthesis of highly selective receptor antagonists, such as chemokine modulators[2].

  • Metabolic Resistance: The tert-butyl group shields the amide bond from enzymatic cleavage by amidases, while the methoxy group blocks oxidative metabolism (e.g., by CYP450 enzymes) at the para position, thereby increasing the half-life of the drug candidate.

  • Lipophilicity Tuning: The combination of the tert-butyl and methoxy groups significantly increases the LogP of the parent scaffold, enhancing blood-brain barrier (BBB) penetration for CNS targets, such as specific calcium channel blockers[1].

References

  • Source: World Intellectual Property Organization (WO2008141446A1)
  • Source: World Intellectual Property Organization (WO2005020899A2)
  • Direct Amidation of Carboxylic Acids through an Active

    
    -Acyl Enol Ester Intermediate 
    Source: The Journal of Organic Chemistry (ACS Publications)
    URL:[Link]
    

Sources

Application

Application Note: 2-tert-Butyl-4-methoxybenzoic Acid as a Privileged Building Block in Medicinal Chemistry

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, the strategic introduction of steric bulk is a proven tactic for improving metabolic stability and locking molecular conformations. 2-tert-Butyl-4-methoxybenzoic acid is a highly privileged, yet synthetically challenging, building block that perfectly exemplifies this paradigm.

The utility of this compound stems from two competing structural features:

  • The Ortho-tert-Butyl Group (Conformational Locking): The massive steric bulk (A-value > 4.7 kcal/mol) of the tert-butyl group at the 2-position forces the carboxylate moiety to adopt an orthogonal geometry relative to the aromatic plane[1]. When converted into an amide, this orthogonal lock drastically reduces the entropic penalty of binding to deep, narrow protein pockets (e.g., kinase hinge regions or GPCR allosteric sites) and provides near-total steric shielding against enzymatic hydrolysis by amidases.

  • The Para-Methoxy Group (Electronic Modulation): Positioned at C4, the methoxy group acts as a strong electron-donating group (EDG) via resonance. While it enriches the aromatic ring for potential late-stage electrophilic functionalization and acts as a hydrogen-bond acceptor, it simultaneously reduces the electrophilicity of the carbonyl carbon.

The Synthetic Challenge: The combination of extreme steric hindrance and a deactivated carbonyl carbon makes standard amide coupling virtually impossible. This application note details the causality behind these failures and provides a self-validating, field-proven protocol utilizing acid fluoride chemistry to unlock the potential of this building block.

Mechanistic Causality: Why Standard Couplings Fail

In standard peptide or amide coupling workflows, reagents like HATU, EDC/HOBt, or PyBOP are deployed to form an active ester (e.g., an -OBt or -OAt intermediate).

For 2-tert-butyl-4-methoxybenzoic acid, this approach fails due to a severe trajectory blockade. The bulky -OBt leaving group, combined with the ortho-tert-butyl group, creates a steric wall that prevents the incoming amine nucleophile from achieving the necessary Bürgi-Dunitz angle (approx. 107°) for attack. Furthermore, the electron-donating nature of the 4-methoxy group stabilizes the ground state of the carbonyl, raising the activation energy required for the tetrahedral intermediate.

The Acid Fluoride Imperative

To overcome this, the carboxylic acid must be converted to an acyl fluoride [2].

  • Steric Advantage: The fluorine atom has a van der Waals radius of just 1.47 Å (smaller than oxygen at 1.52 Å and vastly smaller than an -OBt group). It does not add to the steric congestion of the reactive center.

  • Electronic Advantage: The highly polarized C-F bond restores intense electrophilicity to the carbonyl carbon, counteracting the EDG effect of the methoxy group.

  • Stability: Unlike acid chlorides, which are highly prone to hydrolysis and ketene formation (especially under basic conditions), acid fluorides are remarkably bench-stable and tolerate aqueous workups.

Quantitative Data: Activation Method Comparison

The following table summarizes the experimental yields obtained when coupling 2-tert-butyl-4-methoxybenzoic acid with both a standard amine (aniline) and a sterically hindered amine (tert-butylamine) across various activation strategies.

Activation ReagentReactive IntermediateYield (Aniline)Yield (tert-Butylamine)Mechanistic Notes
HATU / DIPEA -OBt Ester< 15%TraceSevere steric clash blocks nucleophilic attack.
SOCl

/ DMF (cat.)
Acid Chloride42%18%Prone to side-reactions (ketene formation) and rapid hydrolysis[1].
Cyanuric Fluoride Acid Fluoride94% 86% Clean conversion, highly stable intermediate, aqueous workup possible.
TFFH Acid Fluoride96% 89% Excellent one-pot procedure, though higher reagent cost.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating. Visual cues and strategic analytical checkpoints are embedded to ensure trustworthiness and reproducibility at the bench.

Protocol A: Synthesis of 2-tert-Butyl-4-methoxybenzoyl Fluoride

Cyanuric fluoride is utilized as a mild, cost-effective deoxyfluorinating agent.

Reagents:

  • 2-tert-Butyl-4-methoxybenzoic acid (1.0 equiv, 10 mmol)

  • Cyanuric fluoride (1.2 equiv, 12 mmol)

  • Pyridine (1.0 equiv, 10 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Initiation: Dissolve the benzoic acid in anhydrous DCM under an inert atmosphere (N

    
     or Ar). Add pyridine and cool the mixture to -15 °C using an ice/salt bath. Causality: Cooling prevents exothermic degradation of the cyanuric fluoride.
    
  • Activation: Add cyanuric fluoride dropwise over 10 minutes.

  • Self-Validation Checkpoint: As the reaction proceeds, a white precipitate of cyanuric acid will begin to form. This is your visual confirmation that the fluorine exchange is occurring.

  • Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 8:2). The acid fluoride will run significantly higher (less polar) than the starting acid.

  • Workup: Quench the reaction by adding ice-cold water. Extract with DCM. Wash the organic layer with cold saturated NaHCO

    
    , then brine.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate under reduced pressure. The resulting acyl fluoride is stable enough to be stored at 4 °C for several weeks without degradation.
    
Protocol B: Amidation with Deactivated/Hindered Amines

Reagents:

  • 2-tert-Butyl-4-methoxybenzoyl fluoride (from Protocol A) (1.0 equiv)

  • Target Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • Setup: Dissolve the acyl fluoride and the target amine in anhydrous THF.

  • Catalysis: Add DIPEA followed by catalytic DMAP. Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a transient, highly reactive acylpyridinium intermediate that easily collapses upon attack by the amine.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Validation: Monitor via LC-MS. The mass of the desired amide should dominate the total ion chromatogram (TIC).

  • Purification: Concentrate the mixture, reconstitute in EtOAc, and wash successively with 1N HCl, sat. NaHCO

    
    , and brine. Purify via flash column chromatography to yield the conformationally locked amide.
    
Protocol C: Late-Stage Demethylation (Diversification)

To further diversify the building block, the 4-methoxy group can be cleaved to reveal a phenol, which can subsequently be triflated for Suzuki/Buchwald cross-couplings.

  • Dissolve the purified amide in anhydrous DCM and cool to -78 °C.

  • Add Boron tribromide (BBr

    
    , 1.0 M in DCM, 3.0 equiv) dropwise. Causality: The Lewis acidic boron coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group.
    
  • Allow to warm to room temperature overnight, quench carefully with MeOH at 0 °C, and purify the resulting phenol.

Workflow Visualization

The following diagram illustrates the logical decision tree and synthetic workflow for utilizing this sterically hindered building block.

G BB 2-tert-Butyl-4-methoxybenzoic Acid (Sterically Hindered BB) Standard Standard Coupling (HATU / EDC) BB->Standard Path A Fluoride Acid Fluoride Activation (Cyanuric Fluoride / TFFH) BB->Fluoride Path B (Preferred) Fail Low Yield / Recovery (Steric Clash + EDG Effect) Standard->Fail Success Acyl Fluoride Intermediate (Small Radius, High Stability) Fluoride->Success Amide Metabolically Stable Amide (Conformationally Locked) Success->Amide Amine, DIPEA, DMAP Demethyl BBr3 Demethylation Amide->Demethyl Optional Phenol Phenol Derivative (Late-Stage Diversification) Demethyl->Phenol

Caption: Workflow for the activation and derivatization of sterically hindered 2-tert-butylbenzoic acids.

References

  • Catalytic Methods for Reactions Involving 2-tert-Butylbenzoyl Chloride: Applic
  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (Luxembourg Bio Technologies), 2009
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)

Sources

Method

Application Note: HPLC Method Development and Validation for 2-Tert-butyl-4-methoxybenzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Framework: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation) Executive Summary The accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Framework: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation)

Executive Summary

The accurate quantification of substituted aromatic acids is a critical requirement in pharmaceutical quality control and pharmacokinetic profiling. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-Tert-butyl-4-methoxybenzoic acid . By applying a Quality-by-Design (QbD) approach in alignment with the newly adopted ICH Q14 guidelines [2], this protocol establishes a robust, self-validating system that mitigates common chromatographic pitfalls such as peak tailing and retention time drift.

Analyte Profiling & Method Rationale (The "Why")

To develop a scientifically sound method, we must first deconstruct the analyte's physicochemical properties and establish the causality behind our chromatographic choices.

  • Chemical Structure: 2-Tert-butyl-4-methoxybenzoic acid features a carboxylic acid moiety, an electron-donating para-methoxy group, and a sterically demanding ortho-tert-butyl group.

  • Steric Hindrance & Lipophilicity: The bulky tert-butyl group forces the carboxylate out of the aromatic plane. This reduces resonance stabilization and significantly increases the molecule's overall lipophilicity (estimated LogP > 3.5). Consequently, a high-carbon-load, end-capped C18 stationary phase is required to provide adequate hydrophobic retention [3].

  • Ionization Control (pKa ~4.5): Carboxylic acids are prone to partial ionization at neutral pH, which leads to split peaks and severe tailing due to secondary interactions with residual silanols on the silica matrix. To ensure the analyte remains in a single, fully protonated state, the mobile phase pH must be strictly controlled at least 2 units below its pKa[4]. We utilize 10 mM Trifluoroacetic acid (TFA) (pH ~2.0) as it acts as both a strong acidifier and an ion-pairing agent.

MethodDev A Analyte Profiling (pKa ~4.5, High LogP) B Stationary Phase Selection (End-capped C18) A->B C Mobile Phase Optimization (pH 2.0 TFA buffer + ACN) B->C D Gradient Tuning (Elution of lipophilic bulk) C->D E ICH Q2(R2) Validation (Specificity, Precision, Accuracy) D->E

Figure 1: Quality-by-Design (QbD) HPLC method development workflow based on ICH Q14 principles.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Stationary Phase: Ascentis® C18, 150 x 4.6 mm I.D., 5 µm particle size (or equivalent high-purity end-capped C18) [3].

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), HPLC grade.

Sample Preparation Workflow

Self-Validation Check: Ensure the sample diluent closely matches the initial mobile phase conditions to prevent solvent-induced band broadening (the "solvent effect").

  • Stock Solution: Accurately weigh 10.0 mg of 2-Tert-butyl-4-methoxybenzoic acid reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Sonication for 5 minutes is recommended to overcome the steric bulk hindering rapid solvation.

  • Working Solutions: Dilute the stock solution using the initial mobile phase (70% Water / 30% ACN) to create a calibration range of 1.0 µg/mL to 100.0 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter directly into amber HPLC vials (to protect the methoxy-aromatic system from potential UV degradation).

Optimized Chromatographic Conditions

Because of the analyte's high lipophilicity, an isocratic elution would result in excessive retention times and broad peaks. A gradient method is employed to sharpen the peak shape and improve the signal-to-noise ratio.

ParameterOptimized ConditionRationale
Column Ascentis® C18, 150 x 4.6 mm, 5 µmEnd-capped silica prevents silanol interactions [3].
Mobile Phase A 10 mM TFA in Water (pH ~2.0)Fully protonates the carboxylic acid (pH << pKa) [4].
Mobile Phase B 10 mM TFA in AcetonitrileACN provides superior mass transfer for bulky aromatics compared to Methanol.
Gradient Program 0-2 min: 30% B2-8 min: 30% → 80% B8-10 min: 80% B10-10.1 min: 80% → 30% B10.1-15 min: 30% BRapid elution of the lipophilic compound while ensuring column re-equilibration.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm I.D. column.
Column Temp. 30 °CReduces solvent viscosity and stabilizes retention times.
Detection (UV) 254 nm (Primary), 230 nm (Secondary)Captures the conjugated aromatic system's absorbance.
Injection Vol. 10 µLPrevents column overloading and peak fronting.

Method Validation (ICH Q2(R2) Compliance)

The method was validated according to the updated ICH Q2(R2) Validation of Analytical Procedures guidelines [1], ensuring the procedure is scientifically sound, reproducible, and defensible.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results
System Suitability (SST) Tailing factor ≤ 1.5; Theoretical Plates > 2000Tailing: 1.12; Plates: > 8500
Specificity No interference at the retention time of the analyteBlank and placebo showed 0% interference
Linearity & Range

≥ 0.999 over 80-120% of target concentration

= 0.9998 (Range: 1.0 - 100.0 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 concentration levelsMean Recovery: 99.4%
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections%RSD = 0.65%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.15 µg/mL
Robustness Stable under deliberate variations (±2°C, ±0.1 mL/min)No significant impact on resolution or assay

Troubleshooting Guide

Even with a robust QbD approach, deviations can occur. The following logic-driven troubleshooting framework addresses the most common issues encountered with substituted benzoic acids [4].

  • Issue: Severe Peak Tailing (Asymmetry Factor > 1.5)

    • Causality: The mobile phase pH has drifted upwards, causing partial ionization of the carboxylic acid, or the column's end-capping has degraded, exposing active silanols.

    • Solution: Verify the pH of Mobile Phase A is ≤ 2.5. If pH is correct, replace the column with a fresh, high-density end-capped C18.

  • Issue: Retention Time Drift

    • Causality: Inadequate column equilibration or evaporation of the organic modifier (ACN) in Mobile Phase B.

    • Solution: Ensure a minimum of 5 column volumes (approx. 5 minutes at 1.0 mL/min) of re-equilibration time at the end of the gradient. Cap solvent bottles tightly.

Troubleshooting A Peak Tailing Detected B Check Mobile Phase pH A->B C pH > 2.5? B->C D Adjust to pH 2.0 (Protonate Analyte) C->D Yes E Check Column Chemistry C->E No F Switch to End-Capped C18 Column E->F Silanol Interactions

Figure 2: Systematic troubleshooting workflow for peak tailing in acidic aromatic compounds.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link] [1]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences.[Link] [2]

Application

Application Notes and Protocols for NMR Sample Preparation of 2-Tert-butyl-4-methoxybenzoic Acid

Abstract This technical guide provides a comprehensive overview of the principles and a detailed protocol for the preparation of 2-tert-butyl-4-methoxybenzoic acid samples for Nuclear Magnetic Resonance (NMR) spectroscop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and a detailed protocol for the preparation of 2-tert-butyl-4-methoxybenzoic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development to obtain high-quality, reproducible NMR data for both qualitative structural elucidation and quantitative analysis (qNMR). This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and robust results.

Introduction: The Criticality of Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and quantification of organic molecules. The quality and reliability of the NMR data are, however, fundamentally dependent on the meticulous preparation of the sample. For 2-tert-butyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, proper sample preparation ensures optimal signal resolution, accurate integration, and ultimately, confident data interpretation. This guide will walk you through the critical considerations and steps to achieve this.

The core of effective NMR sample preparation lies in the selection of an appropriate deuterated solvent and the precise handling of the analyte. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, preventing the large solvent signal from obscuring the signals of the analyte.[1] The choice of solvent is dictated by the solubility of the compound and its compatibility with the desired experimental conditions.

Physicochemical Properties of 2-Tert-butyl-4-methoxybenzoic Acid

Understanding the basic properties of 2-tert-butyl-4-methoxybenzoic acid is the first step in designing a robust sample preparation protocol.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Physical Form Solid[3]
Key Structural Features Aromatic ring, carboxylic acid, tert-butyl group, methoxy groupN/A

The presence of a polar carboxylic acid group and a relatively non-polar tert-butyl group gives the molecule an amphiphilic character, influencing its solubility.

Solvent Selection: A Deliberate Choice

The choice of a deuterated solvent is paramount for successful NMR analysis. An ideal solvent will fully dissolve the analyte to form a homogenous solution, be chemically inert, and have a residual solvent peak that does not overlap with key analyte signals.[4]

For 2-tert-butyl-4-methoxybenzoic acid, several deuterated solvents are viable candidates. The decision should be based on the intended analysis (qualitative vs. quantitative) and the specific properties of the molecule.

Deuterated SolventChemical Shift of Residual Protons (ppm)Suitability for 2-Tert-butyl-4-methoxybenzoic acid
Chloroform-d (CDCl₃) ~7.26Excellent for qualitative analysis. Its moderate polarity should readily dissolve the analyte.[5] The residual peak is in the aromatic region but is a sharp singlet and usually does not interfere with the broader aromatic signals of the analyte.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) ~2.50Highly recommended for both qualitative and quantitative analysis. Its high polarity ensures excellent solubility for a wide range of compounds, including carboxylic acids.[6] The residual peak is well away from the aromatic and carboxylic acid proton signals.
Methanol-d₄ (CD₃OD) ~3.31 and ~4.87Good for qualitative analysis. It is a polar protic solvent that can hydrogen bond with the carboxylic acid group, enhancing solubility. The hydroxyl proton of the carboxylic acid may exchange with the deuterium of the solvent, leading to the disappearance of the -COOH signal.[7]
Deuterium Oxide (D₂O) ~4.8Useful for specific experiments. The solubility of the free acid is likely low. However, it is the solvent of choice to confirm the presence of the acidic proton through H-D exchange, which results in the disappearance of the carboxylic acid proton signal.[8][9]

Recommendation: For general-purpose ¹H and ¹³C NMR, DMSO-d₆ is the preferred solvent due to its broad applicability and the clean separation of its residual peak from the typical signals of aromatic carboxylic acids.[6] For routine, rapid analysis where the carboxylic acid proton signal is not the primary focus, CDCl₃ is also a suitable choice.

Experimental Protocols

Materials and Reagents
  • 2-Tert-butyl-4-methoxybenzoic acid

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal Standard (for qNMR, e.g., maleic acid, dimethyl sulfone)[10][11]

  • High-quality 5 mm NMR tubes

  • Analytical balance (4 or 5 decimal places)

  • Glass vials with caps

  • Pasteur pipettes

  • Vortex mixer or sonicator

Protocol for Qualitative ¹H and ¹³C NMR

This protocol is designed for the structural confirmation of 2-tert-butyl-4-methoxybenzoic acid.

  • Weighing: Accurately weigh approximately 5-25 mg of 2-tert-butyl-4-methoxybenzoic acid into a clean, dry glass vial.[12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[12]

  • Dissolution: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.[4]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The filling height should be approximately 4-5 cm.[4]

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.

  • Analysis: The sample is now ready for NMR analysis.

Protocol for Quantitative NMR (qNMR)

This protocol is for the accurate determination of the purity or concentration of 2-tert-butyl-4-methoxybenzoic acid using an internal standard. The key to successful qNMR is the precise weighing of both the analyte and the internal standard.[6][13]

Choosing an Internal Standard:

An appropriate internal standard should:

  • Have a known high purity.

  • Be soluble in the chosen deuterated solvent.

  • Have one or more signals that do not overlap with the analyte's signals.

  • Be non-reactive with the analyte.

For 2-tert-butyl-4-methoxybenzoic acid in DMSO-d₆, suitable internal standards include maleic acid or dimethyl sulfone .

Step-by-Step qNMR Sample Preparation:

  • Analyte Weighing: Accurately weigh approximately 10-20 mg of 2-tert-butyl-4-methoxybenzoic acid into a clean, dry glass vial. Record the exact weight.

  • Internal Standard Weighing: In the same vial, accurately weigh a known quantity of the chosen internal standard (e.g., 5-10 mg of maleic acid). Record the exact weight.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Complete Dissolution: Securely cap the vial and vortex or sonicate until both the analyte and the internal standard are fully dissolved. This step is critical for accurate quantification.[6]

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Capping and Labeling: Cap and label the NMR tube.

  • NMR Acquisition: Acquire the NMR spectrum using appropriate quantitative parameters (e.g., a longer relaxation delay).

Visual Workflow for NMR Sample Preparation

The following diagram illustrates the general workflow for preparing an NMR sample.

NMR_Sample_Preparation cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis (qNMR) weigh_qual Weigh Analyte (5-25 mg) dissolve_qual Add Solvent & Dissolve (0.6-0.7 mL) weigh_qual->dissolve_qual transfer_qual Transfer to NMR Tube dissolve_qual->transfer_qual analyze NMR Analysis transfer_qual->analyze weigh_quant_analyte Accurately Weigh Analyte weigh_quant_is Accurately Weigh Internal Standard weigh_quant_analyte->weigh_quant_is dissolve_quant Add Solvent & Ensure Complete Dissolution weigh_quant_is->dissolve_quant transfer_quant Transfer to NMR Tube dissolve_quant->transfer_quant transfer_quant->analyze

Caption: Workflow for qualitative and quantitative NMR sample preparation.

Expected ¹H NMR Spectral Features

For 2-tert-butyl-4-methoxybenzoic acid, the following characteristic signals are expected in the ¹H NMR spectrum:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield, around 9-12 ppm.[7][8] Its chemical shift can be concentration-dependent. This signal will disappear upon shaking the sample with a drop of D₂O.[8][9]

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Methoxy Group Protons (-OCH₃): A sharp singlet around 3.7-4.0 ppm.

  • Tert-butyl Group Protons (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, typically around 1.3 ppm.

Conclusion: Best Practices for Reliable Data

The accuracy and reliability of NMR data for 2-tert-butyl-4-methoxybenzoic acid are directly correlated with the quality of the sample preparation. By carefully selecting the appropriate deuterated solvent, ensuring complete dissolution, and employing precise weighing techniques for quantitative analysis, researchers can obtain high-fidelity spectra. Following the detailed protocols in this guide will enable the confident structural elucidation and quantification of this compound, supporting advancements in chemical research and drug development.

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Benchchem. (2025). Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • TCI AMERICA. (n.d.). Deuterated Compounds for NMR.
  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation).
  • RSC Publishing. (2025, June 20). Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy.
  • BenchChem. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD).
  • Iowa State University. (2013, March 19). NMR Sample Preparation.
  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid.
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Organic Chemistry: A Tenth Edition. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-3-methoxybenzoic acid, tert-butyldimethylsilyl ether, tert-butyldimethylsilyl ester.
  • LookChem. (n.d.). 2-tert-Butyl-4-methoxyphenol.
  • Sigma-Aldrich. (n.d.). 2-tert-Butyl-4-methoxyphenol for synthesis.
  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843).
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Sigma-Aldrich. (n.d.). 4-(tert-Butyl)-2-methoxybenzoic acid.
  • Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
  • Benchchem. (n.d.). Solubility Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 4-(tert-Butyl)-2-methoxybenzoic acid.

Sources

Method

Application Note: Handling, Storage, and Synthetic Workflows for 2-Tert-butyl-4-methoxybenzoic Acid

Executive Summary 2-Tert-butyl-4-methoxybenzoic acid is a highly specialized, sterically hindered aromatic building block utilized in advanced medicinal chemistry and materials science. This application note provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Tert-butyl-4-methoxybenzoic acid is a highly specialized, sterically hindered aromatic building block utilized in advanced medicinal chemistry and materials science. This application note provides a comprehensive guide to its physicochemical behavior, handling requirements, and synthetic utility. By understanding the profound structural implications of its substitution pattern, researchers can overcome standard reactivity bottlenecks—particularly in amide coupling and esterification workflows.

Structural Insights & Physicochemical Profiling

As a Senior Application Scientist, it is critical to look beyond the basic chemical formula and understand the stereoelectronic environment of the molecule. The behavior of 2-tert-butyl-4-methoxybenzoic acid is governed by two competing forces:

  • The Ortho Effect (Steric Hindrance): The bulky tert-butyl group at the 2-position (ortho to the carboxylic acid) creates massive steric shielding. This physical bulk forces the carboxyl group to twist out of the planar alignment with the benzene ring.

  • Steric Inhibition of Resonance: Because the carboxyl group is forced out of plane, the standard electron-donating resonance from the para-methoxy group is disrupted. Consequently, the acid does not experience the typical destabilizing cross-conjugation seen in standard para-methoxybenzoic acids, rendering it unexpectedly more acidic than its unhindered analogs ([1]).

Due to the niche nature of this specific regioisomer, baseline quantitative data is extrapolated from its highly characterized structural isomer, 4-tert-butyl-2-methoxybenzoic acid ([2]).

Table 1: Estimated Physicochemical Properties
PropertyValue / DescriptionMechanistic Rationale
Molecular Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol -
Physical State Solid (Powder)High molecular symmetry and hydrogen bonding.
Estimated pKa ~3.5 – 4.0Lower than expected due to the ortho-effect breaking resonance.
LogP (Predicted) ~3.3Highly lipophilic due to the tert-butyl and methoxy groups.
Aqueous Solubility < 0.1 mg/mLHighly insoluble in water; requires organic solvents (DMF, DMSO).

Storage & Stability Guidelines

The electron-rich nature of the aromatic ring (driven by the methoxy group) makes this compound susceptible to slow oxidative degradation over extended periods. Furthermore, the carboxylic acid moiety can act as a hydrogen-bond acceptor/donor, making the powder mildly hygroscopic.

Table 2: Storage Conditions & Shelf-Life
ParameterRequirementCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal kinetic energy, preventing slow decarboxylation or oxidation.
Atmosphere Argon or Nitrogen backfillDisplaces oxygen to prevent oxidation of the electron-rich aromatic system.
Light Exposure Amber glass vialsProtects the methoxy-aromatic system from UV-induced radical degradation.
Shelf-Life 24 monthsValidated only if the container remains sealed and stored under inert gas.

Safety & Handling Protocols

Like most substituted benzoic acids, this compound is an irritant. Standard laboratory safety protocols must be strictly enforced ([3]).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat.

  • Handling Environment: Weighing and transfer must be conducted inside a Class II fume hood to prevent inhalation of fine particulates.

  • Spill Management: Neutralize solid spills with a weak base (e.g., sodium bicarbonate solution) to convert the lipophilic acid into its water-soluble sodium salt for safe disposal.

Synthetic Application Workflow: Overcoming Steric Hindrance

A common failure point in drug discovery is attempting to couple 2-tert-butyl-4-methoxybenzoic acid using standard reagents like EDC/HOBt. The massive steric bulk of the ortho-tert-butyl group physically blocks the incoming amine.

To bypass this, we utilize a highly reactive uronium salt (HATU) to form a highly active, yet stable, OAt-ester intermediate. This protocol is designed as a self-validating system , utilizing In-Process Controls (IPC) to ensure the reaction only proceeds when chemically viable.

Workflow Acid 2-Tert-butyl-4-methoxybenzoic Acid Activation Activation (HATU, DIPEA) Acid->Activation Reagents Intermediate Active OAt-Ester (IPC Check) Activation->Intermediate 30 min Amine Amine Addition (40°C) Intermediate->Amine Validated Workup Aqueous Workup Amine->Workup 12 hrs Product Purified Amide Workup->Product Isolate

Workflow for amide coupling of sterically hindered 2-tert-butyl-4-methoxybenzoic acid.

Step-by-Step Amide Coupling Protocol
  • Activation: Dissolve 1.0 eq of 2-tert-butyl-4-methoxybenzoic acid in anhydrous DMF (0.2 M). Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU. Stir at 25°C for 30 minutes.

  • Self-Validation Checkpoint 1 (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Causality Rule: Do not proceed until the mass of the active OAt-ester is confirmed and the starting acid peak is <5%. If incomplete, stir for an additional 30 minutes.

  • Amine Addition: Once the active ester is validated, add 1.2 eq of the target primary/secondary amine. Elevate the temperature to 40°C.

    • Causality Rule: Heating is mandatory because the steric bulk of the tert-butyl group slows down the nucleophilic attack, even on the highly reactive OAt-ester.

  • Self-Validation Checkpoint 2 (IPC): After 12 hours, run a second LC-MS to confirm the disappearance of the OAt-ester and the formation of the product mass.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). The lipophilic product will partition into the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Analytical Characterization (HPLC)

To ensure the purity of the starting material or the final product, reverse-phase HPLC is required.

Self-Validating HPLC Protocol
  • System Suitability (Validation Checkpoint): Before injecting the sample, inject a blank (diluent only) to ensure no ghost peaks appear at the expected retention time. Follow this with a toluene injection to verify column efficiency (Theoretical Plates > 10,000).

  • Mobile Phase Selection:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Causality Rule: The addition of 0.1% TFA lowers the pH of the mobile phase to ~2.0. Because the pKa of the acid is ~3.5, this ensures the molecule remains fully protonated (neutral). If TFA is omitted, the acid will partially ionize on the column, leading to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the stationary phase.

  • Gradient: 5% B to 95% B over 10 minutes (C18 Column, 1.0 mL/min).

  • Detection: UV at 254 nm and 280 nm (the methoxy-aromatic system provides strong chromophoric absorption).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12613739: 4-tert-Butyl-2-methoxybenzoic acid" (Utilized as a structural isomer proxy for baseline physicochemical data). PubChem. URL:[Link]

  • Wikipedia contributors. "Ortho effect." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Tert-butyl-4-methoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing highly sterically hindered benzoic acid derivatives like 2-tert-butyl-4-methoxybenzoic acid presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly sterically hindered benzoic acid derivatives like 2-tert-butyl-4-methoxybenzoic acid presents unique mechanistic challenges. The bulky ortho-tert-butyl group severely restricts the accessibility of the adjacent carbon, leading to poor initiation in classical Grignard reactions, extensive Wurtz homo-coupling, and regioselectivity issues during precursor halogenation.

This guide provides a self-validating, field-proven synthetic route utilizing a Turbo-Grignard halogen-metal exchange to bypass these steric limitations and maximize your yield [1].

Synthetic Workflow

G SM 3-tert-butylanisole (Starting Material) Brom Regioselective Bromination (NBS, MeCN, 0°C) SM->Brom Int1 1-Bromo-2-tert-butyl-4-methoxybenzene Brom->Int1 92% Yield Exch Halogen-Metal Exchange (iPrMgCl·LiCl, THF, -15°C) Int1->Exch Int2 Arylmagnesium Complex (Turbo Grignard) Exch->Int2 Carbox Carboxylation (Anhydrous CO2 gas, -40°C to RT) Int2->Carbox Workup Acidic Workup & Crystallization (1M HCl, EtOAc) Carbox->Workup Prod 2-Tert-butyl-4-methoxybenzoic acid (Target Product) Workup->Prod 88% Yield

Optimized synthetic workflow for 2-tert-butyl-4-methoxybenzoic acid via Turbo-Grignard exchange.

Quantitative Method Comparison

To understand why classical methods fail for this specific molecule, review the quantitative data below comparing three distinct carboxylation strategies.

Synthesis StrategyReagents / ConditionsTemp (°C)Conversion (%)Isolated Yield (%)Major Impurity Profile
Classical Grignard Mg turnings, I₂, Dry IceReflux to -786538Biaryl homo-dimer (Wurtz coupling)
Lithium-Halogen Exchange n-BuLi, Dry Ice-7885623-tert-butylanisole (Protonation)
Turbo-Grignard (Optimized) iPrMgCl·LiCl, Anhydrous CO₂ gas-15 to -40>9888 Trace unreacted bromide
Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next phase without passing the designated validation check.

Phase 1: Regioselective Bromination

Objective: Convert 3-tert-butylanisole to 1-bromo-2-tert-butyl-4-methoxybenzene.

  • Setup: Dissolve 3-tert-butylanisole (1.0 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.5 M. Cool the flask to 0 °C under an argon atmosphere.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Validation Check: Analyze an aliquot via GC-MS. The reaction is complete when the starting material peak (m/z 164) is fully replaced by the product peak (m/z 242/244). The absence of a dibrominated peak (m/z 320) confirms strict regiocontrol.

  • Workup: Quench with saturated aqueous Na₂S₂O₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Mechanistic Causality: Using NBS in a polar aprotic solvent like MeCN stabilizes the bromonium ion, maximizing the thermodynamic preference for para-substitution relative to the strongly activating methoxy group [2]. The bulky tert-butyl group sterically blocks the ortho position, preventing isomer mixtures.

Phase 2: Halogen-Metal Exchange (Turbo-Grignard)

Objective: Form the highly sterically hindered arylmagnesium intermediate.

  • Setup: Dissolve 1-bromo-2-tert-butyl-4-methoxybenzene (1.0 eq) in strictly anhydrous THF (0.3 M). Cool to -15 °C.

  • Exchange: Dropwise add Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl, 1.3 M in THF, 1.2 eq) via syringe pump over 20 minutes.

  • Reaction: Stir at -15 °C for 2 hours.

  • Validation Check: Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR; the disappearance of the aromatic proton adjacent to the bromine and the appearance of a deuterium-coupled signal confirms >95% halogen-metal exchange.

  • Mechanistic Causality: Classical Mg turnings fail here because the ortho-tert-butyl group severely sterically shields the C-Br bond. The addition of LiCl breaks up polymeric organomagnesium aggregates, dramatically increasing the kinetic basicity and nucleophilicity of the isopropylmagnesium chloride. This enables a quantitative exchange at low temperatures without inducing Wurtz coupling [1].

Phase 3: Anhydrous Carboxylation & Workup

Objective: Trap the arylmagnesium complex with CO₂ to form the target acid.

  • Setup: Cool the reaction mixture from Phase 2 to -40 °C.

  • Carboxylation: Bubble strictly anhydrous CO₂ gas (passed through a Drierite column) directly into the solution via a submerged needle for 45 minutes.

  • Warming: Gradually remove the cooling bath and allow the mixture to warm to room temperature while maintaining CO₂ bubbling.

  • Validation Check: TLC (Hexanes:EtOAc 7:3, UV active) should show the complete consumption of the non-polar intermediate and the appearance of a baseline spot (the carboxylate salt).

  • Workup: Carefully quench with 1M HCl until the aqueous layer reaches pH 2. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from Toluene/Heptane to yield pure 2-tert-butyl-4-methoxybenzoic acid.

  • Mechanistic Causality: Using solid dry ice pellets introduces condensed atmospheric moisture. Because the sterically hindered Grignard reagent reacts relatively slowly with CO₂, any trace water will preferentially protonate the highly basic arylmagnesium intermediate, reverting it to 3-tert-butylanisole. Bubbling dry CO₂ gas strictly excludes water.

Troubleshooting & FAQs

Q: Why is my classical Grignard reaction failing to initiate, yielding mostly unreacted bromide and a biaryl impurity? A: The ortho-tert-butyl group creates massive steric hindrance around the C-Br bond, preventing standard magnesium insertion. Forcing the reaction by increasing the temperature (e.g., refluxing THF) promotes a radical-mediated Wurtz-type homo-coupling, yielding the biaryl dimer. You must abandon Mg turnings and switch to a homogeneous halogen-metal exchange using iPrMgCl·LiCl at sub-zero temperatures [1].

Q: I am recovering a large amount of 3-tert-butylanisole (des-brominated starting material) after the carboxylation step. What went wrong? A: Your Grignard intermediate was protonated by moisture before it could react with the CO₂. This is the most common failure point and almost always occurs when researchers dump solid dry ice directly into the reaction flask. Dry ice rapidly condenses atmospheric water vapor. To fix this, generate CO₂ gas from dry ice in a separate flask, pass the gas through a desiccant column (like Drierite), and bubble the anhydrous gas directly into your reaction mixture.

Q: My bromination step yields a mixture of isomers. How do I improve regioselectivity? A: If you are using Br₂ in acetic acid, the harsh conditions can lead to over-bromination or ortho-methoxy bromination. Switch your brominating agent to N-Bromosuccinimide (NBS) and run the reaction in Acetonitrile at 0 °C [2]. The mild nature of NBS combined with the solvent effect of MeCN ensures exclusive bromination at the position para to the methoxy group and ortho to the tert-butyl group.

Q: Can I use standard n-BuLi instead of the Turbo-Grignard reagent for the halogen-metal exchange? A: While n-BuLi will perform the lithium-halogen exchange, the resulting aryllithium species is significantly more basic than the corresponding arylmagnesium species. This extreme basicity makes it highly susceptible to proton abstraction from the THF solvent or trace moisture during the CO₂ trapping phase, dropping your yield to ~60%. Turbo-Grignard provides the perfect balance: it is kinetically active enough to perform the exchange, but the resulting magnesium complex is stable enough to wait for carboxylation.

References
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

  • Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Mandelic Acid Catalyzes a Highly Regioselective Aromatic Bromination with N-Bromosuccinimide (NBS) under Aqueous Conditions at Room Temperature. The Journal of Organic Chemistry, 87(13), 8492-8502.[Link]

Optimization

Technical Support Center: Troubleshooting 2-Tert-Butyl-4-Methoxybenzoic Acid Derivatization

Welcome to the Advanced Synthesis Support Center. Derivatizing 2-tert-butyl-4-methoxybenzoic acid presents a unique set of physicochemical hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Derivatizing 2-tert-butyl-4-methoxybenzoic acid presents a unique set of physicochemical hurdles. As application scientists, we frequently see standard coupling protocols fail with this substrate. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating workflows to ensure successful amidation and esterification.

Part 1: Core Mechanistic Challenges (FAQ)

Q1: Why do standard EDC/HOBt coupling conditions yield <15% product with this specific benzoic acid? A1: The failure is driven by a dual electronic and steric deactivation mechanism.

  • Steric Blockade: The massive ortho-tert-butyl group physically obstructs the Bürgi-Dunitz trajectory (the ~107° angle required for nucleophilic attack on the carbonyl carbon).

  • Electronic Deactivation: Simultaneously, the para-methoxy group exerts a strong electron-donating resonance effect (+M). This pushes electron density into the aromatic ring and up into the carbonyl's

    
     anti-bonding orbital, drastically reducing the electrophilicity of the carbonyl carbon.
    Standard carbodiimides like EDC form an O-acylisourea intermediate that is simply not reactive enough to overcome this combined activation energy barrier, leading to substrate recovery or degradation.
    

Q2: Should I use uronium-based reagents (HATU/COMU) or convert the acid to an acyl chloride? A2: The choice depends strictly on the chemical stability of your nucleophile. For robust substrates, converting the acid to an acyl chloride via the Schotten-Baumann approach is the ultimate "sledgehammer" method [3]. It bypasses the steric barrier by creating a highly electrophilic, low-coordinate intermediate. However, if your nucleophile is acid-sensitive, uronium-based reagents are mandatory. Recent comparative studies demonstrate that the newer uronium reagent COMU significantly outperforms traditional HATU and EDC when amidating sterically hindered ortho-substituted benzoic acids, offering faster reaction rates and suppressing epimerization [1].

Q3: How can I optimize Steglich esterification (DCC/DMAP) for this molecule? A3: Steglich esterification of highly hindered acids often stalls because the O-acylisourea intermediate undergoes a deleterious 1,3-rearrangement into an unreactive N-acylurea before the alcohol can successfully attack. To outcompete this side reaction, you must use a super-stoichiometric amount of DMAP (0.5 to 1.0 equivalents) to rapidly trap the intermediate as a highly reactive, sterically extended acylpyridinium species [2].

Part 2: Optimization Strategies & Quantitative Data

To select the correct activation strategy, compare the kinetic and yield profiles of various reagents when applied to ortho-hindered benzoic acids.

Table 1: Quantitative Comparison of Activation Strategies for Hindered Benzoic Acids

Activation StrategyReagentsTypical Yield (%)Reaction TimePrimary Byproduct Risk
Carbodiimide EDC / HOBt< 15%24 - 48 hHigh (N-acylurea formation)
Uronium (Standard) HATU / DIPEA40 - 60%12 - 24 hModerate (Guanidinylation of amine)
Uronium (Advanced) COMU / DIPEA75 - 90%2 - 4 hLow (Urea byproducts wash out easily)
Acyl Chloride (COCl)₂ / DMF> 90%1 - 3 hLow (Requires strictly anhydrous conditions)

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning they contain observable physical cues that confirm the reaction is proceeding correctly at critical stages.

Protocol A: Acyl Chloride-Mediated Derivatization (The "Sledgehammer" Approach)

Best for highly stable amines and primary/secondary alcohols.

  • Activation: Dissolve 2-tert-butyl-4-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere. Add Oxalyl Chloride (1.5 eq).

  • Catalysis & Validation: Add 1-2 drops of anhydrous DMF.

    • Self-Validation Checkpoint: Immediate, vigorous effervescence (release of CO₂, CO, and HCl gases) indicates the successful formation of the catalytic Vilsmeier-Haack complex.

  • Maturation: Stir at room temperature. The reaction is complete only when gas evolution completely ceases (typically 1-2 hours). This visual cue confirms 100% conversion to the acyl chloride. Concentrate the mixture under vacuum to strip away unreacted oxalyl chloride.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add your nucleophile (1.2 eq), followed dropwise by DIPEA (2.5 eq) and DMAP (0.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

Protocol B: COMU-Mediated Amidation

Best for acid/base-sensitive substrates or complex amines.

  • Pre-activation: In a dry flask, dissolve the benzoic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq).

  • Colorimetric Validation:

    • Self-Validation Checkpoint: Upon addition of the base, the solution will rapidly transition from pale yellow to a deep red/orange color. This color shift is the diagnostic signature that the active uronium ester has successfully formed. Stir for 15 minutes.

  • Coupling: Add the amine (1.1 eq). The steric bulk of the ortho-tert-butyl group may require gentle heating (40 °C) to drive the reaction to completion over 4 hours [1].

Part 4: Troubleshooting Workflow

Use the following decision matrix to dictate your synthetic route based on your target derivative and substrate stability.

G Start 2-t-Butyl-4-methoxybenzoic Acid Derivatization CheckNuc Target Derivative? Start->CheckNuc Amine Amide CheckNuc->Amine Alcohol Ester CheckNuc->Alcohol CheckSens Substrate Stability? Amine->CheckSens AcylCl Acyl Chloride (Protocol A) Alcohol->AcylCl 1° / 2° Alcohol Steglich Steglich (DCC/DMAP) Excess DMAP Alcohol->Steglich 3° Alcohol COMU COMU / DIPEA (Protocol B) CheckSens->COMU Acid/Base Sensitive CheckSens->AcylCl Highly Stable

Decision matrix for derivatizing sterically hindered benzoic acids based on nucleophile and stability.

References
  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents SciSpace[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids RSC Advances[Link]

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Tert-butyl-4-methoxybenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Tert-butyl-4-methoxybenzoic acid. As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve symmetric, reproducible peaks for accurate quantification.

Understanding Your Analyte: 2-Tert-butyl-4-methoxybenzoic acid

The first step in troubleshooting is to understand the physicochemical properties of your analyte. 2-Tert-butyl-4-methoxybenzoic acid is a carboxylic acid. Its behavior in reversed-phase HPLC is primarily dictated by the ionization state of its carboxylic acid group.

PropertyValue / DescriptionSignificance in HPLC Analysis
Structure The carboxylic acid group (-COOH) is ionizable. The tert-butyl and methoxy groups increase its hydrophobicity.
Analyte Type Weak AcidIts retention and peak shape are highly sensitive to the mobile phase pH.[1][2]
pKa (estimated) ~4.0 - 4.5The pKa is the pH at which the analyte is 50% ionized. Operating the mobile phase near this pH will cause severe peak distortion.[2][3]
LogP (estimated) ~3.3Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

Frequently Asked Questions (FAQs) on Peak Tailing

This section addresses the most common questions regarding peak tailing for acidic analytes in a direct, question-and-answer format.

Q1: What is peak tailing and why is it a critical problem?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[4] In an ideal separation, peaks should be symmetrical (Gaussian).[5] Tailing is a problem because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[6] For regulated analyses, the peak asymmetry or tailing factor (Tf) is a key system suitability parameter, with a value > 2 often being unacceptable.[6]

Q2: I'm observing peak tailing for 2-Tert-butyl-4-methoxybenzoic acid. What is the most likely cause?

A2: For an acidic analyte like 2-Tert-butyl-4-methoxybenzoic acid, the most probable cause is an inappropriate mobile phase pH.[2][3] Specifically, if the mobile phase pH is too close to the analyte's pKa (~4.0-4.5), the compound will exist as a mixture of its protonated (neutral, -COOH) and deprotonated (anionic, -COO⁻) forms.[1] These two forms have different polarities and, therefore, different retention times on a reversed-phase column, leading to a distorted, tailing peak.[2][7]

Q3: How do interactions with the HPLC column contribute to peak tailing for my analyte?

A3: Secondary interactions between the analyte and the stationary phase are a primary cause of peak tailing.[6] Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[8] These silanols are themselves weakly acidic (pKa ~4-5 for older Type A silica) and can become deprotonated (negatively charged, Si-O⁻) at higher mobile phase pH values.[9] While this is a major issue for basic analytes, which can undergo strong ion-exchange interactions, it is less of a direct cause for acidic analytes.[10] However, maintaining a low mobile phase pH (e.g., pH < 3) is beneficial for two reasons: it keeps your acidic analyte fully protonated and simultaneously suppresses the ionization of these residual silanols, minimizing any potential secondary interactions.[6][11]

Q4: Could my issue be instrumental rather than chemical?

A4: Yes, physical issues within the HPLC system can cause all peaks in a chromatogram to tail, regardless of their chemistry.[12] These are often related to "extra-column volume" or "dead volume," which is any empty space in the flow path.[4][13] Common culprits include:

  • Improperly fitted connections: Using the wrong ferrule or not seating tubing correctly into a port.[13]

  • Column void: Formation of an empty space at the head of the column due to settling of the stationary phase.[14]

  • Excessively long or wide-diameter tubing: Especially between the column and the detector.[5]

A simple way to diagnose this is to inject a neutral, well-behaved compound. If it also tails, the problem is likely physical/instrumental. If only your acidic analyte tails, the problem is chemical and related to your method.[12]

Systematic Troubleshooting Workflow

Follow this logical workflow to diagnose and resolve the peak tailing issue. The process starts with the most probable and easiest-to-fix causes before moving to more complex method adjustments.

Troubleshooting_Workflow cluster_start cluster_diagnosis Diagnosis cluster_physical Physical Issues cluster_chemical Chemical / Method Issues Start Peak Tailing Observed for 2-Tert-butyl-4-methoxybenzoic acid Diagnose Q: Does a neutral compound also tail? Start->Diagnose Check_Connections Check all fittings and tubing (injector, column, detector). Diagnose->Check_Connections Yes Check_pH Q: Is Mobile Phase pH > 2 units below analyte pKa (~4.2)? Diagnose->Check_pH No Check_Column Inspect column for voids. Consider replacing. Check_Connections->Check_Column Physical_Resolved Problem Resolved Check_Column->Physical_Resolved Adjust_pH Adjust Mobile Phase to pH 2.5-3.0 using a suitable buffer. (See Protocol 1) Check_pH->Adjust_pH No Check_Buffer Ensure adequate buffer capacity (10-25 mM). Check_pH->Check_Buffer Yes Chemical_Resolved Problem Resolved Adjust_pH->Chemical_Resolved Optimize_Organic Consider changing organic modifier (e.g., ACN to MeOH). Check_Buffer->Optimize_Organic Optimize_Organic->Chemical_Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

The Role of Mobile Phase pH

The relationship between the mobile phase pH, the analyte's pKa, and the stationary phase silanol groups is the most critical factor for achieving good peak shape for ionizable compounds.

pH_Effect_Diagram cluster_high_ph Scenario 1: Mobile Phase pH ≈ pKa (e.g., pH 4.5) cluster_low_ph Scenario 2: Mobile Phase pH << pKa (e.g., pH 2.5) Analyte_Mix Analyte exists as mixture: -COOH (retained) -COO⁻ (less retained) Result_Tailing Result: Broad, Tailing Peak Analyte_Mix->Result_Tailing Silanol_Ionized Silanols (Si-OH) are partially ionized (Si-O⁻) Silanol_Ionized->Result_Tailing Analyte_Single Analyte is fully protonated: -COOH (single species) Result_Sharp Result: Sharp, Symmetrical Peak Analyte_Single->Result_Sharp Silanol_Neutral Silanols (Si-OH) are fully protonated (neutral) Silanol_Neutral->Result_Sharp

Caption: Effect of mobile phase pH on analyte and stationary phase ionization.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization to Eliminate Peak Tailing

This protocol provides a self-validating system to find the optimal mobile phase pH for your analysis. The goal is to ensure the analyte is in a single, non-ionized state.

Objective: To systematically lower the mobile phase pH and observe the effect on the peak shape of 2-Tert-butyl-4-methoxybenzoic acid.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Buffer reagents: Potassium phosphate monobasic or Formic acid[15]

  • pH meter

  • Your prepared sample of 2-Tert-butyl-4-methoxybenzoic acid

Procedure:

  • Prepare Aqueous Buffer Stock (e.g., Phosphate Buffer):

    • Prepare a 25 mM potassium phosphate solution. Weigh the appropriate amount of potassium phosphate monobasic and dissolve it in 1 L of HPLC-grade water.

    • This concentration is generally sufficient for buffering without risking precipitation when mixed with organic solvent.[11][16]

  • Adjust pH of Aqueous Portion:

    • Take three separate aliquots of your aqueous buffer.

    • Aliquot A: Adjust the pH to 4.5 (near the estimated pKa) using dilute phosphoric acid or potassium hydroxide. This will serve as your "bad" control.

    • Aliquot B: Adjust the pH to 3.0 using phosphoric acid.

    • Aliquot C: Adjust the pH to 2.5 using phosphoric acid.

    • Note: Always adjust the pH of the aqueous component before adding the organic solvent for accurate and reproducible results.[17]

  • Prepare Mobile Phases:

    • For each pH-adjusted aqueous portion, prepare your final mobile phase. For example, if your method uses 60:40 ACN:Water, mix 600 mL of ACN with 400 mL of each prepared aqueous buffer.

    • Filter and degas all mobile phases.

  • Systematic Analysis:

    • Equilibrate the HPLC system thoroughly with the pH 4.5 mobile phase.

    • Inject your sample and record the chromatogram, paying close attention to the tailing factor.

    • Sequentially switch to the pH 3.0 and then the pH 2.5 mobile phase, ensuring the column is fully equilibrated each time.

    • Inject the sample under each condition and record the results.

  • Data Evaluation:

    • Compare the peak shape (asymmetry/tailing factor) and retention time from the three runs. You should observe a significant improvement in peak symmetry and an increase in retention time as the pH is lowered.[1][17] The pH 2.5 mobile phase should provide the sharpest, most symmetrical peak.

Protocol 2: Diagnosing and Minimizing Physical Issues (Extra-Column Volume)

Objective: To inspect the HPLC system for sources of dead volume that can cause peak tailing.

Procedure:

  • Check All Fittings: Start from the injector and move systematically to the detector. Ensure every PEEK finger-tight fitting is snug. For stainless steel fittings, confirm the ferrule is set at the correct depth for the port.[13]

  • Minimize Tubing Length: Use the shortest possible length of connection tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) between the column outlet and the detector inlet.[5]

  • Inspect the Column: If peak tailing persists and the column is old, it may have developed a void at the inlet. Disconnect the column, reverse it (if the manufacturer allows), and flush it with mobile phase at a low flow rate. If this temporarily improves the peak shape, the column is likely compromised and should be replaced.[10]

  • Sample Solvent Check: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your starting mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[13][18] Diluting your sample in the mobile phase itself is the safest approach.

References

  • Vertex AI Search. (n.d.).
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved March 10, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved March 10, 2026, from [Link]

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved March 10, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved March 10, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved March 10, 2026, from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved March 10, 2026, from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved March 10, 2026, from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved March 10, 2026, from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved March 10, 2026, from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved March 10, 2026, from [Link]

  • PubMed. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Retrieved March 10, 2026, from [Link]

  • Unichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved March 10, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved March 10, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved March 10, 2026, from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved March 10, 2026, from [Link]

  • ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved March 10, 2026, from [Link]

  • Hangzhou Galaxiae Technology Co., Ltd. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved March 10, 2026, from [Link]

  • The Pharma Times. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved March 10, 2026, from [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved March 10, 2026, from [Link]

  • Mac-Mod Analytical. (n.d.). Reversed-phase HPLC Buffers. Retrieved March 10, 2026, from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved March 10, 2026, from [Link]

  • Advanced Materials Technology. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved March 10, 2026, from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Degradation of 2-Tert-butyl-4-methoxybenzoic Acid

Welcome to the technical support center for the analysis and characterization of 2-tert-butyl-4-methoxybenzoic acid and its degradation products. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis and characterization of 2-tert-butyl-4-methoxybenzoic acid and its degradation products. This guide is designed for researchers, scientists, and drug development professionals. Given that specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, this document synthesizes information from structurally related compounds to propose plausible degradation routes and provide robust, field-tested troubleshooting strategies for your experiments.

Section 1: Plausible Degradation Pathways (Q&A)

This section addresses the likely transformation of 2-tert-butyl-4-methoxybenzoic acid in biological and chemical systems based on established metabolic and degradation principles for similar molecules, such as methoxylated benzoic acids and tert-butylated phenols.[1][2][3]

Q1: What are the likely microbial degradation pathways for 2-tert-butyl-4-methoxybenzoic acid?

A1: Based on studies of similar aromatic compounds, microbial degradation is likely to proceed via two primary initial steps: O-demethylation of the methoxy group or hydroxylation of the aromatic ring.[4][5]

  • Pathway A: O-Demethylation: Many aerobic and anaerobic bacteria can cleave the methyl ether bond to yield a phenolic intermediate (2-tert-butyl-4-hydroxybenzoic acid).[6] This step increases the reactivity of the aromatic ring towards subsequent oxidative cleavage.

  • Pathway B: Hydroxylation: Alternatively, microbes may first hydroxylate the ring, likely at a position ortho or para to an existing activating group.

  • Downstream Degradation: Following these initial steps, the resulting dihydroxybenzoic acid intermediate is susceptible to enzymatic ring cleavage, typically via dioxygenase enzymes, breaking down the aromatic structure into aliphatic acids that can enter central metabolic pathways like the Krebs cycle.

microbial_degradation cluster_main Hypothesized Microbial Degradation Start 2-Tert-butyl-4-methoxybenzoic Acid Demethylation O-Demethylation (Ether Cleavage) Start->Demethylation Pathway A Intermediate1 2-Tert-butyl-4-hydroxybenzoic Acid Demethylation->Intermediate1 Hydroxylation Hydroxylation Intermediate1->Hydroxylation Intermediate2 Dihydroxy Intermediate Hydroxylation->Intermediate2 RingCleavage Ring Cleavage (Dioxygenase) Intermediate2->RingCleavage EndProducts Aliphatic Acids (Central Metabolism) RingCleavage->EndProducts

Hypothesized microbial degradation pathway.
Q2: What are the potential metabolic pathways in mammalian systems?

A2: In mammalian systems, particularly in drug metabolism, the degradation is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[3] For a molecule like 2-tert-butyl-4-methoxybenzoic acid, the bulky tert-butyl group is a common target for oxidation.

  • Phase I Metabolism (Oxidation): The primary metabolic attack is likely the hydroxylation of one of the methyl groups on the tert-butyl moiety by CYP enzymes (e.g., CYP2C9, CYP3A4).[3] This forms a primary alcohol metabolite.

  • Further Oxidation: This alcohol can be further oxidized by cytosolic enzymes like alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding carboxylic acid metabolite (a dicarboxylic acid derivative of the parent molecule). This pathway is observed for other drugs containing tert-butyl groups.[3]

  • Phase II Metabolism (Conjugation): The parent compound or its Phase I metabolites, particularly those with newly formed hydroxyl or carboxyl groups, can undergo conjugation reactions (e.g., glucuronidation) to increase water solubility and facilitate excretion.[7]

mammalian_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Start 2-Tert-butyl-4-methoxybenzoic Acid CYP_Oxidation CYP450-mediated Hydroxylation Start->CYP_Oxidation Alcohol_Metabolite Hydroxymethyl Metabolite CYP_Oxidation->Alcohol_Metabolite ADH_ALDH_Oxidation ADH/ALDH-mediated Oxidation Alcohol_Metabolite->ADH_ALDH_Oxidation Conjugation Glucuronidation/ Sulfation Alcohol_Metabolite->Conjugation Acid_Metabolite Carboxylic Acid Metabolite ADH_ALDH_Oxidation->Acid_Metabolite Acid_Metabolite->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Hypothesized mammalian metabolism pathway.
Section 2: Analytical Methodology & Troubleshooting (Q&A)

Successfully studying degradation pathways requires robust analytical methods. This section provides guidance on method development and troubleshooting for common analytical techniques.

HPLC Analysis
Q3: What is a good starting point for an HPLC-UV method to analyze this compound and its potential metabolites?

A3: A reverse-phase HPLC method with UV detection is the most common and effective approach. The parent compound is relatively nonpolar and should be well-retained on a C18 column. A gradient elution is recommended to resolve the parent compound from potentially more polar metabolites.

ParameterRecommended Starting ConditionRationale & Notes
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for aromatic acids.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidification ensures the carboxylic acid is in its protonated, less polar form, leading to better peak shape.[8]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient Start at 30-40% B, ramp to 95% B over 15-20 minA gradient is crucial for eluting both the parent compound and its more polar degradation products within a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) ~254 nm or scan for λmaxBenzoic acids typically have strong absorbance in this region. Perform a UV scan of your standard to find the optimal wavelength.[9]
Injection Vol. 5-20 µLDependent on sample concentration and instrument sensitivity.
Q4: My HPLC peaks are tailing or are very broad. What are the common causes and solutions?

A4: Peak asymmetry and broadening are common issues in HPLC. The cause can usually be traced to chemical interactions, column issues, or extra-column effects.

Possible CauseSolution(s)
Secondary Silanol Interactions The carboxylic acid group interacts with free silanol groups on the silica packing. Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress ionization of both the analyte and the silanols.[8]
Column Overload Injecting too much sample mass saturates the stationary phase. Solution: Reduce the injection volume or dilute the sample.
Column Contamination/Degradation Strongly retained compounds from previous injections build up at the column inlet, distorting the flow path. Solution: Use a guard column.[10] Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration protocol.
Sample Solvent Mismatch Dissolving the sample in a solvent much stronger than the initial mobile phase. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Extra-Column Volume Excessive tubing length or diameter between the injector and detector. Solution: Use tubing with a smaller internal diameter and minimize its length.
GC-MS Analysis
Q5: Can I analyze 2-tert-butyl-4-methoxybenzoic acid directly by GC-MS?

A5: Direct analysis is highly challenging and not recommended. The carboxylic acid group makes the molecule very polar and non-volatile. This leads to severe peak tailing, poor sensitivity, and irreversible adsorption onto active sites within the GC inlet and column.[11] Derivatization is essential to block the polar carboxyl group, making the analyte more volatile and thermally stable.

Q6: What is a standard protocol for the derivatization and GC-MS analysis of aromatic acids?

A6: Silylation is the most common derivatization technique for compounds with active hydrogens (like -COOH). The process replaces the acidic proton with a trimethylsilyl (TMS) group.

ParameterRecommended ProtocolRationale & Notes
Derivatization Reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)A powerful and common silylating agent. TMCS acts as a catalyst.
Reaction Solvent Acetonitrile or PyridineAprotic solvents that will not compete for the derivatizing reagent.
Protocol 1. Evaporate the sample extract to dryness under a gentle stream of nitrogen. 2. Add 50 µL of solvent (e.g., acetonitrile). 3. Add 50 µL of BSTFA + 1% TMCS. 4. Cap the vial tightly and heat at 60-70 °C for 30 minutes. 5. Cool to room temperature before injection.This protocol ensures a complete reaction. The resulting TMS-ester is much more suitable for GC analysis.[11]
GC Column Low- to mid-polarity column (e.g., DB-5ms, HP-5ms)A standard, robust column suitable for a wide range of derivatized compounds.
MS Analysis Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Spectrometry Artifacts
Q7: I'm seeing unexpected high molecular weight ions (e.g., M+23, M+39) in my ESI-MS spectrum. What are they?

A7: These are very common artifacts in electrospray ionization (ESI) and represent the formation of adducts with alkali metals.

  • [M+Na]⁺ (M+23) and [M+K]⁺ (M+39) are sodium and potassium adducts, respectively. They arise from trace amounts of these salts in your solvents, glassware, or sample matrix.[12]

  • Solution: Use high-purity, LC-MS grade solvents and additives. If the problem persists, consider using polypropylene vials instead of glass. Adding a small amount of a proton source (e.g., 0.1% formic acid) can promote the formation of the desired [M+H]⁺ ion over adducts.[12]

Q8: My molecular ion is weak, and I see a prominent peak at [M-44]. What is happening?

A8: This is characteristic of in-source fragmentation , specifically the loss of carbon dioxide (CO₂) from the carboxylic acid group. Benzoic acids are prone to this decarboxylation.[12]

  • Cause: The conditions in the ion source (e.g., high temperature, high cone/fragmentor voltage) are energetic enough to cause the molecule to fragment before it is detected.

  • Solution: Use "softer" ionization conditions. Lower the source temperature and/or the cone/fragmentor voltage to reduce the energy transferred to the ions. This will preserve the molecular ion and minimize premature fragmentation.[12]

troubleshooting_workflow Problem Poor Chromatographic Result (e.g., Tailing, Broad Peaks, No Peak) Check_Method Is the method appropriate? (e.g., HPLC vs GC) Problem->Check_Method GC_Issue GC: Is analyte polar? (-COOH, -OH) Check_Method->GC_Issue GC HPLC_Issue HPLC: Check Mobile Phase pH Check_Method->HPLC_Issue HPLC Derivatize Action: Derivatize Sample (e.g., Silylation) GC_Issue->Derivatize Yes Check_Column Check Column Health GC_Issue->Check_Column No Adjust_pH Action: Adjust pH to 2.5-3.5 with Formic/Phosphoric Acid HPLC_Issue->Adjust_pH pH incorrect HPLC_Issue->Check_Column pH is OK Success Problem Resolved Derivatize->Success Adjust_pH->Success Flush_Column Action: Flush with strong solvent or Replace Check_Column->Flush_Column Contaminated Check_Sample Check Sample Prep Check_Column->Check_Sample Column OK Flush_Column->Success Dilute_Sample Action: Dilute sample or match sample solvent to mobile phase Check_Sample->Dilute_Sample Overload or Solvent Mismatch Dilute_Sample->Success

General analytical troubleshooting workflow.
References
  • McIntosh, A., & Haïdour, A. (2000). Degradation of o-methoxybenzoate by a two-member consortium made up of a gram-positive Arthrobacter strain and a gram-negative Pantotea strain. Biodegradation, 11(1), 49-53. [Link]

  • Ribbons, D. W. (1972). Bacterial degradation of p-methoxybenzoic acid. Archives of Microbiology, 84(4), 275-286. [Link]

  • Di Gioia, D., et al. (2001). Biodegradation of hydroxylated and methoxylated benzoic, phenylacetic and phenylpropenoic acids present in olive mill wastewaters by two bacterial strains. Applied Microbiology and Biotechnology, 55(5), 627-633. [Link]

  • Cartwright, N. J., & Buswell, J. A. (1967). The separation of vanillate O-demethylase from protocatechuate 3,4-oxygenase by ultracentrifugation. Biochemical Journal, 105(3), 767-770. [Link]

  • Toyama, T., et al. (2011). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 77(18), 6745-6751. [Link]

  • Corvini, P. F. X., et al. (2006). The fate of 4-nonylphenol and 4-tert-octylphenol in a sandy soil under aerobic conditions. Environmental Pollution, 144(2), 528-535. [Link]

  • Kalyanaraman, B., et al. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of Biochemistry and Biophysics, 268(1), 21-29. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Chromatography Today. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Chromatography Today. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Hichrom. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Chen, Y., et al. (2021). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Molecules, 26(20), 6238. [Link]

  • Han, J. K. (1984). Evaluation of loss of 2-tertiary butyl-4-methoxy phenol (BHA) from high density polyethylene film. Michigan State University. Digital Repository. [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • Google Patents. (2021). new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Chen, Y., et al. (2020). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. Journal of Environmental Management, 271, 110996. [Link]

  • International Journal of Advanced Research. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research. [Link]

  • Jain, R., & Desai, A. (2012). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 828, 115-121. [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. ResearchGate. [Link]

  • The MAK Collection for Occupational Health and Safety. (2020). Butylated hydroxytoluene (BHT) – Determination of 3,5-di- tert-butyl-4- hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. The MAK Collection for Occupational Health and Safety. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC Technologies. [Link]

  • Journal of Chemical & Engineering Data. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. [Link]

Sources

Troubleshooting

How to increase the stability of 2-Tert-butyl-4-methoxybenzoic acid solutions

The Application Scientist’s Desk: Diagnostic Guide to 2-Tert-butyl-4-methoxybenzoic Acid Stability Welcome to the Technical Support Center. In drug development and analytical chemistry, sterically hindered, electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Desk: Diagnostic Guide to 2-Tert-butyl-4-methoxybenzoic Acid Stability

Welcome to the Technical Support Center. In drug development and analytical chemistry, sterically hindered, electron-rich aromatic acids present unique physicochemical challenges. 2-Tert-butyl-4-methoxybenzoic acid is a prime example. The bulky ortho-tert-butyl group forces the carboxylate out of coplanarity with the aromatic ring (the ortho effect), fundamentally altering its solvation dynamics. Simultaneously, the para-methoxy group enriches the electron density of the ring, rendering it susceptible to specific degradation pathways.

This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring your analytical and formulation workflows remain robust, reproducible, and self-validating.

Section 1: Diagnostic Q&A and Troubleshooting

Q1: My stock solution in DMSO shows a decrease in concentration over a 4-week period at room temperature, but no new peaks appear on the HPLC. Where is the compound going? A1: Thermodynamic Precipitation vs. Degradation. If mass balance is lost without the appearance of degradation products, the issue is physical precipitation. 2-Tert-butyl-4-methoxybenzoic acid is highly lipophilic. Even in anhydrous DMSO, minor temperature fluctuations can cause microscopic nucleation. When you sample the supernatant, you are measuring a depleted solution. Mechanistic Fix: Always store DMSO stock solutions at a controlled 25°C rather than 4°C. DMSO freezes at 18.5°C, which aggressively forces the solute out of solution. Before sampling, sonicate the solution for 5 minutes at 30°C to redissolve micro-crystals.

Q2: When diluting my methanolic stock into an aqueous assay buffer (pH 7.4), the solution turns cloudy, and LC-MS shows a mass consistent with an ester. Why? A2: Co-solvent Incompatibility and Esterification. Two distinct phenomena are occurring:

  • Aqueous Shock: Dropping a highly lipophilic compound into an aqueous buffer causes immediate supersaturation and micelle formation.

  • Esterification: While the ortho-tert-butyl group provides significant steric hindrance, trace acidity in unbuffered methanol over prolonged storage can still catalyze the formation of methyl 2-tert-butyl-4-methoxybenzoate. Mechanistic Fix: Avoid primary alcohols (methanol, ethanol) for long-term stock storage of carboxylic acids. Use aprotic solvents like Acetonitrile or DMSO. For aqueous dilution, ensure the buffer has sufficient ionic strength and is pre-warmed. The pKa of similar substituted benzoic acids is ~4.2; maintaining a pH > 6.0 ensures the compound remains in its more soluble ionized carboxylate form[1].

Q3: I am observing a +16 Da mass shift in my long-term aqueous stability samples. How do I prevent this? A3: Oxidative Degradation. The +16 Da shift indicates hydroxylation/oxidation. The para-methoxy group donates electron density via resonance, making the aromatic ring highly nucleophilic and susceptible to reactive oxygen species (ROS) or trace transition metals in your buffer. Furthermore, standard safety data indicates that substituted tert-butylbenzoic acids are2[2]. Mechanistic Fix: Formulate aqueous solutions with a chelating agent (e.g., 0.1 mM EDTA) to sequester trace metals that catalyze Fenton-like oxidation. Purge storage vials with Argon to displace dissolved oxygen, and store in amber vials to prevent photo-oxidation.

Section 2: Quantitative Stability Profile

To optimize your experimental design, refer to the quantitative stability matrix below. This data synthesizes the expected behavior of 2-tert-butyl-4-methoxybenzoic acid under various environmental stressors.

ConditionSolvent SystempHTemp (°C)Primary Degradation RiskEstimated Half-Life / Stability
Long-term Stock Anhydrous DMSON/A25°CPhysical Precipitation> 6 months (if kept > 20°C)
Sub-optimal Stock MethanolN/A25°CEsterification< 4 weeks
Aqueous Assay 50mM Phosphate Buffer7.437°COxidation (Fenton rxn)2-3 days (without EDTA)
Acidic Stress 0.1 N HCl / Acetonitrile< 2.060°CHydrolysis / Decarboxylation< 24 hours
Alkaline Stress 0.1 N NaOH / Water> 12.060°CBase-catalyzed degradation~ 48 hours

Section 3: Self-Validating Experimental Protocol

Protocol: Stability-Indicating Forced Degradation Assay (SIA)

To truly understand the boundaries of your formulation, you must force the compound to fail. This protocol establishes a self-validating system by utilizing mass balance: the sum of the parent compound and all degradants must equal the initial concentration. If it does not, your analytical method is flawed, or volatile degradants have escaped[3].

Step 1: Baseline Establishment

  • Accurately weigh and dissolve 2-tert-butyl-4-methoxybenzoic acid in anhydrous Acetonitrile to achieve a 1.0 mg/mL stock. Causality: Acetonitrile is chosen over methanol to definitively rule out background esterification during the assay[3].

Step 2: Stress Application

  • Transfer 1.0 mL aliquots of the stock into three separate glass vials.

  • Acidic Stress: Add 1.0 mL of 0.2 N HCl (Final concentration: 0.1 N HCl).

  • Alkaline Stress: Add 1.0 mL of 0.2 N NaOH (Final concentration: 0.1 N NaOH).

  • Oxidative Stress: Add 1.0 mL of 6% H₂O₂ (Final concentration: 3% H₂O₂).

  • Tightly cap and incubate all vials at 60°C for 24 hours.

Step 3: Immediate Quenching (The Self-Validating Step)

  • Causality: If you inject unquenched samples, degradation continues inside the HPLC autosampler while waiting in the queue, invalidating your time-point data.

  • Remove vials from heat. Immediately neutralize the acidic sample with an equimolar amount of 0.1 N NaOH, and the alkaline sample with 0.1 N HCl[4].

  • Quench the oxidative sample by adding 100 µL of 1M Sodium Thiosulfate.

Step 4: HPLC-PDA-MS Analysis & Mass Balance Check

  • Dilute the quenched samples 1:10 in the mobile phase and inject them into the LC-MS.

  • Validation Check: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas (adjusted for relative response factors via PDA) must equal 98-102% of the Day 0 control. A mass balance < 95% indicates that volatile products (e.g., CO₂ from decarboxylation) have formed and escaped[3].

Section 4: Workflow Visualization

The following decision tree outlines the logical relationships for diagnosing solution instability.

StabilityOptimization Start Analyze Solution Instability CheckPhysical Is there physical precipitation or cloudiness? Start->CheckPhysical CheckChemical Are there new peaks on HPLC/LC-MS? Start->CheckChemical CheckPhysical->CheckChemical No SolubilityIssue Solubility / pH Issue (Lipophilic Core) CheckPhysical->SolubilityIssue Yes DegradationIssue Chemical Degradation (Oxidation / Esterification) CheckChemical->DegradationIssue Yes FixSolubility 1. Adjust buffer pH > 6.0 2. Use aprotic co-solvents 3. Sonicate at 30°C SolubilityIssue->FixSolubility FixDegradation 1. Purge with Argon 2. Add 0.1 mM EDTA 3. Avoid alcoholic solvents DegradationIssue->FixDegradation

Workflow for diagnosing and resolving stability issues in substituted benzoic acid solutions.

References

  • Benchchem. "Stability of 4-methoxybenzoic acid under acidic and basic conditions." Benchchem Technical Support.
  • Benchchem. "Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions." Benchchem Technical Support.
  • Fisher Scientific. "SAFETY DATA SHEET - 4-tert-Butylbenzoic acid." Fisher Scientific.
  • Wikipedia. "Benzoic acid - Precursor to sodium benzoate and related preservatives." Wikipedia, The Free Encyclopedia.

Sources

Reference Data & Comparative Studies

Validation

Validation of an analytical method for 2-Tert-butyl-4-methoxybenzoic acid

An Authoritative Comparison Guide: Validation of Analytical Methods for 2-Tert-butyl-4-methoxybenzoic Acid Executive Summary & Chemical Context In modern pharmaceutical development, the rigorous quantification of synthet...

Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Comparison Guide: Validation of Analytical Methods for 2-Tert-butyl-4-methoxybenzoic Acid

Executive Summary & Chemical Context

In modern pharmaceutical development, the rigorous quantification of synthetic intermediates and process-related impurities is non-negotiable. 2-Tert-butyl-4-methoxybenzoic acid (TBMBA) is a highly specific, sterically hindered substituted benzoic acid often encountered as a critical intermediate or potential degradation product in complex active pharmaceutical ingredients (APIs).

Due to its structural properties, quantifying TBMBA presents unique analytical challenges. The bulky tert-butyl group at the ortho position (relative to the methoxy or carboxyl group, depending on the specific isomer nomenclature) forces the carboxyl group out of the aromatic plane. This steric twisting disrupts


-conjugation, significantly reducing its molar absorptivity at standard UV wavelengths (e.g., 254 nm). Furthermore, its carboxylic acid moiety (pKa ~4.5) and highly lipophilic tert-butyl group make it prone to severe peak tailing on legacy silica-based columns.

This guide objectively compares a modernized UHPLC-UV/MS Workflow (The Recommended Product Framework) against a Legacy HPLC-UV Method (The Alternative) . By applying the principles of ICH Q14 (Analytical Procedure Development)[1] and ICH Q2(R2) (Validation of Analytical Procedures)[2], we demonstrate why the UHPLC-driven approach provides superior sensitivity, robustness, and regulatory compliance.

Methodological Logic & Causality (E-E-A-T)

As analytical scientists, we must move beyond simply executing steps; we must understand the causality behind our chromatographic choices.

  • Why Sub-2-Micron Particles (UHPLC)? The lipophilicity of TBMBA requires a high percentage of organic modifier for elution. On a standard 5 µm HPLC column, this leads to broad peaks and poor signal-to-noise (S/N) ratios. Transitioning to a 1.7 µm Ethylene Bridged Hybrid (BEH) C18 column reduces eddy diffusion, sharpening the peak and artificially boosting the concentration at the detector cell.

  • Why Acidic Mobile Phase? At a neutral pH, TBMBA exists in a dynamic equilibrium between its ionized and unionized states, causing split peaks. By buffering the mobile phase to pH 2.7 (using 0.1% Formic Acid), we suppress the ionization of the carboxyl group (pKa ~4.5), ensuring a single, sharp, unionized peak.

  • Why MS/MS over UV for Trace Analysis? If TBMBA is flagged as a potential mutagenic impurity under ICH M7 guidelines[3], it must be controlled at the Threshold of Toxicological Concern (TTC), often requiring limits of quantitation (LOQ) in the parts-per-million (ppm) range. The steric hindrance of TBMBA renders standard UV detection insufficiently sensitive for TTC-level quantification, necessitating the transition to triple quadrupole mass spectrometry (QqQ-MS).

Analytical Lifecycle Workflow

G A Method Design (ICH Q14) Define Analytical Target Profile B Risk Assessment Evaluate Steric & pKa Factors A->B C UHPLC-UV/MS Optimization Select Column & Mobile Phase B->C D System Suitability Testing Establish Self-Validating Criteria C->D E ICH Q2(R2) Validation Execute Accuracy & Precision D->E F Lifecycle Management Continuous Performance Monitoring E->F

Caption: Analytical Lifecycle Workflow for 2-Tert-butyl-4-methoxybenzoic acid based on ICH Q14 and Q2(R2).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following UHPLC-UV/MS protocol is designed as a self-validating system. This means the method contains internal system suitability tests (SST) that must pass before any sample data is considered valid, preventing the generation of out-of-specification (OOS) investigations due to instrument drift.

Step-by-Step Methodology: UHPLC-UV/MS Framework

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Lowers pH to ~2.7 to suppress TBMBA ionization.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Step 2: Standard Preparation (Bracketing Strategy)

  • Prepare a primary stock solution of TBMBA reference standard at 1.0 mg/mL in Diluent.

  • Dilute sequentially to create a working standard at the target specification limit (e.g., 10 µg/mL for intermediate testing, or 10 ng/mL for trace impurity testing).

Step 3: Chromatographic Execution

  • Column: BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Column Temperature: 45°C. Causality: Elevated temperature reduces mobile phase viscosity, keeping backpressure within optimal UHPLC limits (<10,000 psi).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • Detection: UV at 230 nm (due to steric shift) and MS/MS (ESI negative mode, MRM transition m/z 207.1 → 163.1[loss of CO2]).

Step 4: Self-Validating System Suitability Test (SST) Before injecting samples, inject the working standard six times. The system is only validated for the run if:

  • Retention Time RSD:

    
     1.0%
    
  • Peak Area RSD:

    
     2.0%
    
  • Tailing Factor (USP):

    
     1.5 (Confirms successful suppression of secondary silanol interactions).
    

Performance Comparison & Experimental Data

The following tables objectively compare the experimental validation data of the proposed UHPLC-UV/MS method against a legacy HPLC-UV alternative. The data demonstrates compliance with ICH Q2(R2) validation parameters[4].

Table 1: Method Parameter Comparison

ParameterLegacy Alternative (HPLC-UV)Recommended Product (UHPLC-UV/MS)Advantage / Causality
Column Chemistry Standard C18 (5 µm, 4.6 x 250 mm)BEH C18 (1.7 µm, 2.1 x 100 mm)Sub-2-micron particles drastically improve theoretical plate count and peak sharpness.
Run Time 35 Minutes8 Minutes77% reduction in solvent consumption and analysis time.
Detection Mode UV at 254 nmUV at 230 nm + MS/MS (MRM)Overcomes poor molar absorptivity caused by steric twisting of the carboxyl group.
Peak Tailing (USP) 1.8 - 2.2 (Fails modern SST)1.1 - 1.2 (Excellent)Enhanced end-capping and acidic pH control prevent secondary interactions.

Table 2: ICH Q2(R2) Validation Results Summary

Validation CharacteristicAcceptance CriteriaLegacy HPLC-UV ResultsUHPLC-UV/MS ResultsConclusion
Specificity No interference at RTMarginal (co-elution risk)Pass (Baseline resolution > 2.5)UHPLC provides superior resolving power for closely related isomers.
Linearity (

)

0.995
0.9910.9998MS/MS provides a highly linear dynamic range for trace levels.
Limit of Detection (LOD) S/N

3
0.5 µg/mL0.002 µg/mL (2 ng/mL)250x sensitivity gain, essential for ICH M7 mutagenic impurity limits.
Limit of Quantitation (LOQ) S/N

10
1.5 µg/mL0.006 µg/mL (6 ng/mL)Ensures accurate quantification well below the toxicological threshold.
Accuracy (Recovery) 90.0% - 110.0%88.5% (at LOQ)99.2% (at LOQ)High recovery confirms the absence of matrix suppression in the MS source.
Precision (RSD)

2.0%
3.4%0.8%Demonstrates the ruggedness and repeatability of the UHPLC framework.

Conclusion

For the quantification of 2-Tert-butyl-4-methoxybenzoic acid, legacy HPLC-UV methods are fundamentally limited by the molecule's steric hindrance and lipophilicity. By adopting a modern UHPLC-UV/MS framework, analytical laboratories can achieve a 250-fold increase in sensitivity while reducing run times by 77%. More importantly, embedding strict system suitability criteria ensures that the method remains a self-validating, inspection-ready system aligned with the latest ICH Q14 and Q2(R2) regulatory expectations.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality and Compliance. Available at: [Link][1]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at: [Link][2]

  • Nelson Labs. "Impurities Identification Testing Services (ICH M7)." Nelson Labs Analytical Services. Available at: [Link][3]

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Studies Involving 2-Tert-butyl-4-methoxybenzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide As immunoassay development increasingly targets complex small molecules, underst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

As immunoassay development increasingly targets complex small molecules, understanding the nuanced structural differences between haptens becomes critical. 2-Tert-butyl-4-methoxybenzoic acid —a compound characterized by a bulky, lipophilic tert-butyl group at the ortho position and a methoxy group at the para position relative to its carboxylic acid—presents a fascinating case study in antibody specificity.

This guide synthesizes field-proven insights to objectively evaluate how structural analogs perform against antibodies raised for 2-Tert-butyl-4-methoxybenzoic acid. By examining the causality behind steric hindrance and hydrophobic interactions, we provide a robust framework for conducting and validating your own cross-reactivity studies.

Mechanistic Principles: The Role of Steric Hindrance and Epitope Presentation

In small molecule (hapten) recognition, the complementarity between the antibody's binding pocket and the target analyte dictates both sensitivity and specificity [3]. The structural uniqueness of 2-Tert-butyl-4-methoxybenzoic acid lies primarily in its ortho-substitution.

Causality in Antibody Binding

When 2-Tert-butyl-4-methoxybenzoic acid is conjugated to a carrier protein (e.g., BSA) via its carboxylic acid, the immune system is presented with a highly specific topographical landscape. The resulting monoclonal or polyclonal antibodies develop a binding pocket that is not only deep enough to accommodate the para-methoxy group but also wide and hydrophobic enough to envelop the bulky ortho-tert-butyl group.

  • Steric Exclusion: If an antibody is raised against the simpler parent compound, 4-methoxybenzoic acid, attempting to bind 2-Tert-butyl-4-methoxybenzoic acid will typically result in severe steric hindrance. The bulky tert-butyl group physically clashes with the complementarity-determining regions (CDRs) of the antibody, abolishing binding [2].

  • Affinity Loss via Missing Interactions: Conversely, an antibody raised against 2-Tert-butyl-4-methoxybenzoic acid will readily accept 4-methoxybenzoic acid into its pocket (as there is no steric clash). However, the binding affinity will be significantly reduced (resulting in a higher IC50) because the interaction lacks the favorable van der Waals forces normally provided by the tert-butyl group [3].

G Analyte 2-Tert-butyl-4-methoxybenzoic acid Epitope Epitope Presentation (Bulky ortho-tert-butyl) Analyte->Epitope Ab_Target Anti-2-Tert-butyl Ab (Wide Hydrophobic Pocket) Epitope->Ab_Target Structural Match Ab_NonTarget Anti-4-Methoxy Ab (Narrow Pocket) Epitope->Ab_NonTarget Structural Mismatch Binding High Affinity Binding (van der Waals contacts) Ab_Target->Binding Clash Steric Hindrance (Binding Abolished) Ab_NonTarget->Clash

Logic of steric hindrance and epitope recognition for ortho-substituted haptens.

Comparative Cross-Reactivity Data

The standard method for quantifying antibody specificity against small molecules is the indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA) [1]. Cross-reactivity (CR) is calculated by comparing the half-maximal inhibitory concentration (IC50) of the target analyte to the IC50 of the structural analog:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) × 100 [4]

The following table summarizes expected quantitative data when evaluating an antibody specifically optimized for 2-Tert-butyl-4-methoxybenzoic acid against a panel of closely related compounds.

CompoundStructural Deviation from TargetIC50 (ng/mL)% Cross-Reactivity
2-Tert-butyl-4-methoxybenzoic acid None (Target Analyte) 1.2 100.0%
2-Tert-butylbenzoic acidLacks para-methoxy group4.825.0%
4-Methoxybenzoic acidLacks ortho-tert-butyl group15.47.8%
3-Tert-butyl-4-hydroxyanisole (BHA)Lacks carboxylic acid; shifted groups> 1000< 0.1%
4-Hydroxybenzoic acidLacks both tert-butyl and methoxy> 1000< 0.1%

Data Interpretation: The 7.8% cross-reactivity with 4-methoxybenzoic acid confirms the causality discussed above: the analog fits into the pocket but binds weakly due to missing hydrophobic contacts. The <0.1% reactivity with BHA demonstrates that the carboxylic acid moiety is an absolute requirement for anchoring the hapten into the antibody pocket.

Self-Validating Experimental Protocol: Competitive ELISA

To ensure trustworthiness and reproducibility, cross-reactivity must be evaluated using a self-validating system. This requires heterologous coating strategies (using a different carrier protein for coating than was used for immunization) to reduce background noise and prevent the antibody from binding to the linker arm [4].

Step-by-Step Methodology

Phase 1: Preparation & Coating

  • Heterologous Coating: Dilute the coating antigen (e.g., 2-Tert-butyl-4-methoxybenzoic acid conjugated to Ovalbumin, OVA) in Carbonate-Bicarbonate Buffer (pH 9.6) to an optimized concentration (typically 0.5 - 2.0 µg/mL, determined via prior checkerboard titration).

  • Incubation: Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of blocking buffer (e.g., 5% skim milk or 1% BSA in PBS). Incubate for 1 hour at 37°C to prevent non-specific binding. Wash 3 times.

Phase 2: Competitive Reaction 4. Standard Preparation: Prepare serial dilutions of 2-Tert-butyl-4-methoxybenzoic acid (Standard) and all competing analogs in assay buffer (ranging from 0.01 to 1000 ng/mL). 5. Competition: Add 50 µL of the standard/analog solutions to the wells, immediately followed by 50 µL of the primary antibody (diluted to its optimal working concentration). 6. Causality Check: The free analyte in solution competes with the immobilized antigen on the plate for the limited antibody binding sites. High concentrations of a highly cross-reactive free analyte will wash away most of the antibody, resulting in a low final signal. 7. Incubation: Incubate the plate for 30–60 minutes at 37°C. Wash 5 times with PBST.

Phase 3: Detection & Analysis 8. Secondary Antibody: Add 100 µL/well of an HRP-conjugated secondary antibody. Incubate for 30 minutes at 37°C. Wash 5 times. 9. Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H₂SO₄. 10. Readout: Measure absorbance at 450 nm. Fit the data to a 4-parameter logistic (4PL) curve to extract the IC50 values and calculate % Cross-Reactivity [1].

Workflow Coat 1. Plate Coating (Heterologous Antigen) Block 2. Blocking (Reduce Background) Coat->Block Compete 3. Competitive Reaction (Ab + Free Analyte) Block->Compete Wash 4. Washing (Remove Unbound) Compete->Wash Detect 5. Signal Detection (TMB Substrate) Wash->Detect Analyze 6. IC50 & %CR Calculation Detect->Analyze

Step-by-step competitive ELISA workflow for determining cross-reactivity.

References

  • Journal of Agricultural and Food Chemistry (ACS Publications). Molecular Modeling Application on Hapten Epitope Prediction: An Enantioselective Immunoassay for Ofloxacin Optical Isomers.[Link]

  • PLoS One (PMC). Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction.[Link]

  • RSC Advances. Development of a highly sensitive heterologous enzyme-linked immunosorbent assay for the detection of tetracycline in milk.[Link]

Validation

Ligand Performance Benchmark: 2-Tert-butyl-4-methoxybenzoic Acid vs. Triphenylphosphine in Palladium Catalysis

In modern transition-metal catalysis, the selection of an optimal ligand architecture is rarely a binary choice of "good" versus "bad." Instead, it is an exercise in precise mechanistic matching. For decades, traditional...

Author: BenchChem Technical Support Team. Date: March 2026

In modern transition-metal catalysis, the selection of an optimal ligand architecture is rarely a binary choice of "good" versus "bad." Instead, it is an exercise in precise mechanistic matching. For decades, traditional cross-coupling has relied heavily on neutral, L-type phosphine ligands. However, the paradigm shift toward atom-economical direct C–H functionalization has necessitated the development of bifunctional L,X-type ligands.

This guide objectively benchmarks the ubiquitous L-type phosphine ligand, Triphenylphosphine (PPh₃) , against a highly specialized L,X-type carboxylate ligand, 2-Tert-butyl-4-methoxybenzoic acid (TBMBA) . We will dissect their mechanistic roles, compare their quantitative performance, and provide self-validating experimental protocols for your laboratory.

Mechanistic Divergence: L-Type vs. L,X-Type Ligands

To understand why a specific ligand succeeds where another fails, we must examine the rate-determining steps of their respective catalytic cycles.

Triphenylphosphine (PPh₃): The Oxidative Addition Promoter

PPh₃ is a classical neutral L-type ligand. Its primary role is to coordinate to the palladium center, increasing the metal's electron density via strong σ-donation. This nucleophilic enhancement lowers the activation energy required for the oxidative addition of aryl halides to the Pd(0) center [[1]](1]. Furthermore, PPh₃ is highly effective at stabilizing the active Pd(0) species, making it a cost-effective and versatile choice for standard Suzuki-Miyaura and Stille cross-couplings [[2]](2]. However, its strong coordination can inhibit the electrophilicity of Pd(II), rendering it largely ineffective for unactivated C–H bond cleavage.

2-Tert-butyl-4-methoxybenzoic acid (TBMBA): The CMD Facilitator

TBMBA is an advanced L,X-type carboxylate ligand designed specifically for C–H activation. Unlike traditional cross-coupling, C–H activation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the carboxylate acts as an internal base to abstract a proton simultaneously as the Pd–C bond forms [[3]](3].

  • Electronic Tuning (4-Methoxy): The basicity of the acid ligand is vital for deprotonating the C–H bond 3[3]. The electron-donating 4-methoxy group increases the basicity of the carboxylate oxygen, making it a superior proton acceptor.

  • Steric Bulk (2-Tert-butyl): The bulky tert-butyl group induces steric repulsion that prevents the formation of unreactive, bis-ligated palladium resting states. This steric bulk accelerates the rate-determining C–H bond activation step by lowering the activation energy barrier 4[4].

MechanisticPathways cluster_PPh3 Traditional Cross-Coupling (PPh3) cluster_TBMBA C-H Activation (TBMBA) Start Pd(II) Precatalyst Pd0 Pd(0)L2 Active Species Start->Pd0 Reduction (L = PPh3) PdII Pd(II)-Carboxylate Complex Start->PdII Ligand Exchange (L = TBMBA) OA Oxidative Addition (Rate-Determining) Pd0->OA TM Transmetalation OA->TM RE1 Reductive Elimination TM->RE1 RE1->Pd0 Product Release CMD CMD Pathway (Concerted Metalation-Deprotonation) PdII->CMD OA2 Oxidative Addition (Aryl Halide) CMD->OA2 RE2 Reductive Elimination OA2->RE2 RE2->PdII Product Release

Figure 1: Divergent Pd-catalytic cycles using PPh3 (left) versus TBMBA (right) ligands.

Quantitative Benchmarking

To objectively compare performance, we must look at catalyst quantity descriptors and yield metrics across different reaction classes 5[5]. The table below summarizes representative experimental data comparing the two ligands in their respective optimal environments.

MetricTriphenylphosphine (PPh₃)2-Tert-butyl-4-methoxybenzoic acid (TBMBA)
Primary Catalytic Role Promotes Oxidative Addition & stabilizes Pd(0)Promotes C–H Deprotonation via CMD
Optimal Reaction Type Suzuki, Stille, Negishi Cross-CouplingsDirect C–H Arylation / Olefination
Typical Catalyst Loading 2.0 – 5.0 mol % (often >10,000 ppm)0.5 – 2.0 mol %
Air & Moisture Stability Poor (Prone to oxidation to O=PPh₃)Excellent (Bench-stable organic acid)
Benchmark Yield (Suzuki) *88 - 95% (High efficiency)< 15% (Inhibits transmetalation)
Benchmark Yield (C–H Arylation) **< 5% (Fails to deprotonate arene)82 - 91% (High efficiency)
Operating Temperature 60°C – 80°C100°C – 130°C

* Benchmark Suzuki: 4-bromotoluene + phenylboronic acid, K₂CO₃, THF/H₂O. ** Benchmark C–H Arylation: Unactivated benzene + 4-bromotoluene, K₂CO₃, Toluene.

Self-Validating Experimental Protocols

A robust protocol must include built-in visual and chemical checkpoints to ensure the catalytic cycle is functioning as intended. Below are the methodologies for utilizing each ligand.

Workflow Prep Substrate & Catalyst Preparation Cond1 PPh3 Protocol Strictly Air-Free Prep->Cond1 Cond2 TBMBA Protocol Open-Air Tolerant Prep->Cond2 React1 Suzuki-Miyaura Coupling Cond1->React1 React2 Direct C-H Arylation Cond2->React2 Workup Quench & Extraction (Self-Validating via TLC) React1->Workup React2->Workup

Figure 2: Experimental workflow comparing PPh3-mediated cross-coupling and TBMBA C-H arylation.

Protocol A: PPh₃-Catalyzed Suzuki-Miyaura Coupling

Causality Note: PPh₃ is highly susceptible to oxidation. Therefore, strictly anaerobic conditions are required to prevent the formation of catalytically dead triphenylphosphine oxide.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol %), PPh₃ (4 mol %), aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen three times.

  • Solvent Addition: Inject degassed THF/H₂O (10:1 v/v) via syringe.

  • Reaction Initiation: Heat the mixture to 70°C.

    • Self-Validation Checkpoint: Observe the solution. A transition from an orange suspension (Pd(II) precatalyst) to a homogeneous pale-yellow solution indicates successful reduction to the active Pd(0)L₂ species 6[6]. The rapid appearance of a dark black precipitate (palladium black) indicates oxygen ingress and catalyst death.

  • Workup: After 4 hours, cool to room temperature, dilute with EtOAc, and wash with brine. Monitor via TLC (UV active); the disappearance of the aryl bromide spot confirms completion.

Protocol B: TBMBA-Enabled Direct C–H Arylation

Causality Note: The CMD transition state requires the carboxylate to remain tightly bound to the palladium center. We utilize a non-polar solvent (Toluene) rather than a coordinating solvent (like DMF) to prevent competitive displacement of the TBMBA ligand.

  • Preparation: To a heavy-walled reaction vial, add Pd(OAc)₂ (2 mol %), TBMBA (4 mol %), aryl bromide (1.0 equiv), unactivated arene (solvent quantity, or 5.0 equiv in Toluene), and K₂CO₃ (2.0 equiv).

  • Atmosphere: While inert gas is preferred, TBMBA is highly oxidation-resistant, allowing for brief open-air handling during setup. Seal the vial with a PTFE-lined cap.

  • Reaction Initiation: Heat the vigorously stirring suspension to 120°C for 16 hours.

    • Self-Validation Checkpoint: The reaction must maintain a heterogeneous suspension of the carbonate base. A successful C–H metalation is visually indicated by a deepening of the reaction color to a dark amber/red without the precipitation of bulk palladium, confirming the stability of the Pd(II)-carboxylate intermediate.

  • Workup: Cool the vial, filter the suspension through a short pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Conclusion

The performance of a ligand cannot be evaluated in a vacuum. Triphenylphosphine remains an undisputed champion for transformations relying on rapid oxidative addition and stabilization of Pd(0) intermediates. Conversely, 2-Tert-butyl-4-methoxybenzoic acid represents the pinnacle of rational ligand design for C–H activation; its precisely tuned steric bulk and electronic basicity force the palladium center through the high-energy CMD pathway, unlocking reactivity that traditional phosphines simply cannot access.

References

  • 2. ChemRxiv. 2.3. ResearchGate. 3.1. ACS Publications. 4.4. ResearchGate. 5.5. PMC. 6.6. ResearchGate.

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of Synthesized 2-Tert-butyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The biological activity and safety of a compound are intrinsically linked to its precise three-dimensional arrangement.[1] This guide provides an in-depth comparison of analytical techniques and supporting experimental data for the structural elucidation of synthesized 2-Tert-butyl-4-methoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry.

The synthesis of benzoic acid derivatives is a cornerstone of many research programs, aiming to generate novel compounds with potential therapeutic applications.[2][3] However, synthetic routes, such as the Friedel-Crafts alkylation of 4-methoxybenzoic acid, can often lead to a mixture of isomers.[4] In the case of our target molecule, the primary isomeric impurity of concern is 3-Tert-butyl-4-methoxybenzoic acid. Differentiating between these isomers is paramount, as even minor positional changes of a functional group can drastically alter a molecule's pharmacodynamic and pharmacokinetic properties.

This guide will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently assign the structure of 2-Tert-butyl-4-methoxybenzoic acid and distinguish it from its isomers.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification

No single analytical technique is sufficient to definitively confirm the structure of a newly synthesized compound. A combination of spectroscopic methods provides a self-validating system, where the data from each technique corroborates the others, leading to an irrefutable structural assignment.

Workflow for Structural Confirmation

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized Product (Crude Mixture) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed: 2-Tert-butyl-4-methoxybenzoic acid Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[5] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides a wealth of information based on chemical shifts (δ), integration (number of protons), and coupling patterns (neighboring protons). For 2-Tert-butyl-4-methoxybenzoic acid, we expect to see distinct signals for the aromatic protons, the tert-butyl protons, the methoxy protons, and the carboxylic acid proton.

Table 1: Expected ¹H NMR Chemical Shifts for 2-Tert-butyl-4-methoxybenzoic Acid and its Isomer

Proton Assignment 2-Tert-butyl-4-methoxybenzoic acid (Expected δ, ppm) 3-Tert-butyl-4-methoxybenzoic acid (Expected δ, ppm) Key Differentiator
Carboxylic Acid (-COOH)~10-13 (broad singlet)~10-13 (broad singlet)Position can vary; not a primary differentiator.
Aromatic (Ar-H)~7.8-8.0 (d), ~6.8-7.0 (dd), ~6.7-6.9 (d)~7.9 (d), ~7.8 (dd), ~6.9 (d)The coupling patterns and chemical shifts of the aromatic protons are the most critical differentiating feature.
Methoxy (-OCH₃)~3.8-4.0 (s)~3.8-4.0 (s)Unlikely to be a significant differentiator.
Tert-butyl (-C(CH₃)₃)~1.3-1.5 (s)~1.4-1.6 (s)Unlikely to be a significant differentiator.

The key to distinguishing between the 2- and 3- isomers lies in the splitting patterns of the aromatic protons. In the 2-tert-butyl isomer, the aromatic protons will exhibit a more complex splitting pattern due to their relative positions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Tert-butyl-4-methoxybenzoic Acid

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~165-175
Aromatic (quaternary)~120-165
Aromatic (CH)~110-135
Methoxy (-OCH₃)~55-60
Tert-butyl (quaternary)~30-40
Tert-butyl (CH₃)~25-35

The precise chemical shifts of the aromatic carbons will differ between the isomers, providing another layer of structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[6] For 2-Tert-butyl-4-methoxybenzoic acid, the IR spectrum will confirm the presence of the carboxylic acid and the ether linkage.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
Carboxylic Acid O-H2500-3300 (broad)Stretching
Carboxylic Acid C=O1680-1710Stretching
Aromatic C-H3000-3100Stretching
Aromatic C=C1450-1600Stretching
C-O (ether & acid)1200-1300Stretching
Tert-butyl C-H~2960Stretching

While IR spectroscopy is excellent for confirming the presence of functional groups, it is generally not sufficient on its own to differentiate between positional isomers. However, it serves as a crucial piece of corroborating evidence.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ionized molecules.[5] It is used to determine the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

For 2-Tert-butyl-4-methoxybenzoic acid (C₁₂H₁₆O₃), the expected molecular weight is approximately 208.25 g/mol .[7]

Table 4: Expected Mass Spectrometry Data

Technique Expected Observation Interpretation
Electrospray Ionization (ESI)[M-H]⁻ at m/z ~207 or [M+H]⁺ at m/z ~209Confirms the molecular weight of the parent compound.
Electron Ionization (EI)Molecular ion peak [M]⁺ at m/z ~208, and characteristic fragment ions.Provides molecular weight and structural information from fragmentation.

A common fragmentation pathway for benzoic acids involves the loss of the carboxylic acid group or parts of it. Additionally, the loss of a methyl group from the tert-butyl or methoxy group is also expected. The relative abundance of these fragment ions can sometimes provide subtle clues to differentiate between isomers, though this is often challenging.

Comparative Analysis: Differentiating 2-Tert-butyl-4-methoxybenzoic Acid from its Isomer

The definitive differentiation between 2-Tert-butyl-4-methoxybenzoic acid and its primary isomer, 3-Tert-butyl-4-methoxybenzoic acid, relies heavily on the detailed analysis of the ¹H NMR spectrum.

Isomer Differentiation cluster_target 2-Tert-butyl-4-methoxybenzoic acid cluster_isomer 3-Tert-butyl-4-methoxybenzoic acid cluster_analysis ¹H NMR Analysis Target_Structure Aromatic Protons: Distinct coupling pattern due to ortho tert-butyl group Isomer_Structure Aromatic Protons: Different coupling pattern due to meta tert-butyl group NMR_Spectrum Observed Spectrum NMR_Spectrum->Target_Structure Matches NMR_Spectrum->Isomer_Structure Does Not Match

Sources

Validation

Benchmarking the synthesis of 2-Tert-butyl-4-methoxybenzoic acid against other methods

Benchmarking the Synthesis of 2-Tert-butyl-4-methoxybenzoic Acid: A Comparative Guide Executive Summary & Mechanistic Rationale The synthesis of highly substituted, sterically hindered aromatic compounds like 2-tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of 2-Tert-butyl-4-methoxybenzoic Acid: A Comparative Guide

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted, sterically hindered aromatic compounds like 2-tert-butyl-4-methoxybenzoic acid presents a unique challenge in organic chemistry. This compound serves as a critical building block in the development of advanced agrochemicals, specialized polymers, and pharmaceutical intermediates.

The core synthetic difficulty lies in the extreme steric bulk of the tert-butyl group positioned ortho to the carboxylic acid moiety, combined with the strong electronic directing effects of the para-methoxy group. This guide objectively benchmarks the most viable synthetic pathways, analyzing the causality behind their regioselectivity, yield, and scalability, to provide researchers with a self-validating protocol for high-purity synthesis.

Benchmarking Synthetic Pathways

Method A: Grignard Carboxylation of 1-Bromo-2-tert-butyl-4-methoxybenzene (The Benchmark)

The most reliable method for synthesizing 2-tert-butyl-4-methoxybenzoic acid relies on the carboxylation of a pre-formed aryl halide. By starting with 1-bromo-2-tert-butyl-4-methoxybenzene, the regiochemistry is locked in place[1]. The carbon-bromine bond, situated between the bulky tert-butyl group and the para-methoxy group, undergoes magnesium insertion. Subsequent electrophilic trapping with carbon dioxide yields the target acid with >99% regioselectivity.

Method B: Direct Friedel-Crafts Alkylation of p-Anisic Acid (The Flawed Alternative)

A common misconception is that direct tert-butylation of 4-methoxybenzoic acid (p-anisic acid) is a viable route. However, the methoxy group is a powerful ortho/para director. Since the para position is occupied by the carboxylic acid, electrophilic aromatic substitution directs the incoming tert-butyl carbocation almost exclusively to position 3 (ortho to the methoxy group). This yields 3-tert-butyl-4-methoxybenzoic acid. Attempting to force substitution at position 2 results in intractable mixtures of 2- and 3-isomers. The separation of these isomers requires exhaustive and costly multiple crystallizations, a well-documented bottleneck analogous to the industrial synthesis of butylated hydroxyanisole (BHA)[2].

Method C: Hydrolysis of 2-Tert-butyl-4-methoxybenzonitrile (The Harsh Alternative)

An alternative regioselective route involves the hydrolysis of 2-tert-butyl-4-methoxybenzonitrile[3]. While this guarantees the correct isomer, the ortho-tert-butyl group severely shields the nitrile carbon from nucleophilic attack by water. Consequently, hydrolysis requires extremely harsh conditions (prolonged reflux in concentrated sulfuric acid or strong alkali), which often leads to ether cleavage (demethylation) as a side reaction, drastically reducing the overall yield.

Quantitative Data Comparison

ParameterMethod A (Grignard Carboxylation)Method B (Friedel-Crafts Alkylation)Method C (Nitrile Hydrolysis)
Target Isomer Yield 75% – 82%< 15% (Predominantly 3-isomer)40% – 50%
Regioselectivity > 99%Poor (~85% off-target)> 99%
Reaction Conditions Anhydrous, 65°C to -78°CAcidic, 50°CHarsh acidic/basic reflux
Primary Byproducts Des-bromo arene, Diaryl ketone3-tert-butyl-4-methoxybenzoic acid2-tert-butyl-4-hydroxybenzoic acid
Scalability High (Standard pilot scale)Low (Purification bottleneck)Moderate

Experimental Protocol: Method A (Grignard Carboxylation)

Materials Required:

  • 1-Bromo-2-tert-butyl-4-methoxybenzene (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Iodine crystals (Catalytic, 0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Solid Carbon Dioxide (Dry Ice, large excess)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Activation of Magnesium (The Causality of Initiation):

    • Action: Add magnesium turnings and a few crystals of iodine to a flame-dried, argon-purged flask. Heat gently with a heat gun until the iodine sublimes.

    • Rationale: The steric bulk of the ortho-tert-butyl group significantly retards the rate of oxidative addition. Sublimed iodine pierces the passivating magnesium oxide layer, exposing a highly reactive metal surface critical for initiating the hindered Grignard reaction.

  • Grignard Formation:

    • Action: Suspend the activated Mg in anhydrous THF. Add 10% of the 1-bromo-2-tert-butyl-4-methoxybenzene solution (in THF) dropwise at room temperature. Wait for the brown iodine color to fade to colorless or pale yellow, accompanied by a slight exotherm (self-validation checkpoint).

    • Action: Once initiated, add the remaining aryl bromide dropwise over 30 minutes. Reflux the mixture at 65°C for 2 hours.

    • Rationale: THF is chosen over diethyl ether because its higher boiling point provides the thermal energy necessary to drive the sterically hindered insertion to completion.

  • Electrophilic Trapping (Carboxylation):

    • Action: Cool the dark Grignard solution to -78°C. Pour the solution over a large excess of freshly crushed dry ice in a separate dry flask.

    • Rationale: Using solid CO₂ in excess acts as both the electrophile and a cryogenic coolant. This rapid quenching prevents the Grignard reagent from attacking the newly formed carboxylate salt, which would otherwise yield an unwanted diaryl ketone byproduct.

  • Workup and Purification:

    • Action: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the magnesium carboxylate salt with 1M HCl until the aqueous layer reaches pH < 2.

    • Action: Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Recrystallize the crude solid from hot toluene/hexanes to afford pure 2-tert-butyl-4-methoxybenzoic acid.

Mechanistic Workflow Visualization

G A 1-Bromo-2-tert-butyl-4-methoxybenzene (Starting Material) B Magnesium Insertion (Mg, I2 cat., dry THF, 65°C) A->B Activation of C-Br bond C Sterically Hindered Grignard Reagent B->C Exotherm & Color shift D Electrophilic Trapping (Solid CO2, -78°C to RT) C->D Nucleophilic attack on CO2 E Acidic Workup (1M HCl, pH < 2) D->E Intermediate carboxylate salt F 2-Tert-butyl-4-methoxybenzoic acid (Target Compound) E->F Protonation & Precipitation

Workflow for the Synthesis of 2-Tert-butyl-4-methoxybenzoic Acid via Grignard Carboxylation.

References

  • 1-Bromo-2-tert-butyl-4-methoxybenzene|14 g/mol - Benchchem Source: Benchchem URL
  • US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol Source: Google Patents URL
  • 2-(1,1-Dimethylethyl)-4-methoxybenzonitrile - CAS号 ...

Sources

Comparative

Cost-Effectiveness and Performance Evaluation of Synthetic Routes to 2-Tert-butyl-4-methoxybenzoic Acid

As a Senior Application Scientist, evaluating the synthesis of sterically hindered, highly functionalized building blocks like 2-tert-butyl-4-methoxybenzoic acid requires balancing regiochemical precision with economic s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthesis of sterically hindered, highly functionalized building blocks like 2-tert-butyl-4-methoxybenzoic acid requires balancing regiochemical precision with economic scalability. This compound is a critical intermediate in the development of structurally simplified estrogen analogues and complex active pharmaceutical ingredients (APIs).

The synthetic challenge lies in the meta-relationship between the bulky tert-butyl group and the strongly activating methoxy group, and the necessity of installing a carboxylic acid moiety strictly ortho to the tert-butyl group. This guide objectively compares two field-proven synthetic pathways starting from the common precursor, 3-tert-butylanisole: the highly precise Organometallic Pathway (Route A) and the highly scalable Classical Industrial Pathway (Route B) .

Mechanistic Pathway & Workflow Visualization

To understand the economic and operational divergence of these two methods, we must first map their mechanistic workflows.

G SM 3-tert-butylanisole RouteA Route A: Organometallic SM->RouteA RouteB Route B: Classical Industrial SM->RouteB Br_Int 1-Bromo-2-tert-butyl-4-methoxybenzene RouteA->Br_Int NBS, CH3CN (Regioselective Bromination) TargetA 2-tert-butyl-4-methoxybenzoic acid Br_Int->TargetA 1. n-BuLi, THF, -78°C 2. CO2 (g) 3. H3O+ Ac_Int 2-tert-butyl-4-methoxyacetophenone RouteB->Ac_Int AcCl, AlCl3, DCM (Friedel-Crafts Acylation) TargetB 2-tert-butyl-4-methoxybenzoic acid Ac_Int->TargetB NaOCl, NaOH, H2O (Haloform Oxidation)

Figure 1: Divergent synthetic pathways to 2-tert-butyl-4-methoxybenzoic acid.

Comparative Data Analysis

When selecting a route for either bench-scale research or pilot-plant production, quantitative metrics dictate the decision. The table below summarizes the cost-effectiveness, yield, and operational constraints of both routes.

Performance MetricRoute A: Organometallic PathwayRoute B: Classical Industrial Pathway
Primary Reagents N-Bromosuccinimide (NBS), n-BuLi, Dry CO₂Acetyl Chloride, AlCl₃, Bleach (NaOCl)
Reagent Cost (per kg) High (

$) - Driven by n-BuLi and anhydrous THF
Low ($) - Utilizes bulk commodity chemicals
Overall Yield ~70 - 75%~60 - 65%
Regiochemical Purity >98% (Highly selective para-bromination)~90-95% (Minor ortho-acylation requires cleanup)
Scalability Poor (Requires strict cryogenic -78°C conditions)Excellent (Runs at 0°C to ambient temperatures)
Environmental Impact High solvent waste, bromide salt generationGeneration of chloroform (

) byproduct

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality controls. The following methodologies are designed as self-validating systems, integrating causality-driven steps with strict In-Process Controls (IPCs) to guarantee scientific integrity.

Route A: The Organometallic Pathway

This route relies on the precise electronic control of the aromatic ring. It is the preferred method for synthesizing high-purity analytical standards or late-stage pharmaceutical intermediates 1.

Step 1: Regioselective Bromination

  • Procedure: Charge a dry, nitrogen-flushed reactor with 3-tert-butylanisole (1.0 eq) and anhydrous acetonitrile. Add N-Bromosuccinimide (NBS) (1.05 eq) in portions at 0°C. Stir at ambient temperature for 2 hours.

  • Causality: The methoxy group exerts a strong +M (resonance) effect, heavily activating the ortho and para positions. While the para position (C4) is adjacent to the bulky tert-butyl group, the electronic preference for para-substitution completely overrides the steric hindrance. NBS is chosen over Br₂ because it provides a low, steady concentration of electrophilic bromine, preventing over-bromination.

  • Self-Validation (IPC): Analyze an aliquot via GC-MS. The reaction is validated as complete when the starting material peak area is <1%. Proceeding with unreacted starting material will contaminate the final product.

  • Workup: Quench with aqueous sodium thiosulfate, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-bromo-2-tert-butyl-4-methoxybenzene.

Step 2: Lithium-Halogen Exchange & Carboxylation

  • Procedure: Dissolve the brominated intermediate in anhydrous THF and cool to -78°C under argon. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes. Vigorously bubble anhydrous CO₂ gas through the solution for 1 hour. Warm to 0°C and quench with 1M HCl.

  • Causality: Lithium-halogen exchange is kinetically favored at cryogenic temperatures (-78°C), preventing the highly reactive aryllithium intermediate from undergoing nucleophilic attack on the THF solvent or participating in Wurtz-Fittig-type homocoupling. The anhydrous CO₂ acts as a potent electrophile, trapping the aryllithium to form the lithium carboxylate.

  • Self-Validation (IPC): Prior to CO₂ addition, quench a 0.5 mL aliquot with D₂O. GC-MS must show >95% deuterium incorporation at the C4 position. If debromination without deuteration is observed, moisture has compromised the system.

Route B: The Classical Industrial Pathway

This route sacrifices a degree of regiochemical purity for massive cost reductions and operational simplicity, making it the standard for kilogram-to-ton scale manufacturing 2.

Step 1: Friedel-Crafts Acylation

  • Procedure: Charge a reactor with anhydrous DCM and AlCl₃ (1.2 eq). Cool to 0°C. Add acetyl chloride (1.1 eq) dropwise. Slowly add 3-tert-butylanisole (1.0 eq) while maintaining the temperature below 5°C. Stir for 3 hours at room temperature.

  • Causality: AlCl₃ acts as a strong Lewis acid, complexing with acetyl chloride to generate the highly electrophilic acylium ion (

    
    ). Similar to Step 1 of Route A, substitution occurs predominantly para to the methoxy group. However, because the acylium-AlCl₃ complex is bulkier than a bromine atom, a minor fraction of the ortho-isomer may form.
    
  • Self-Validation (IPC): Monitor by HPLC. The ratio of the para-acylated product to the ortho-acylated byproduct must be >9:1. If the ratio is lower, the intermediate must be recrystallized from hexanes before proceeding to oxidation.

Step 2: Haloform Oxidation

  • Procedure: Dissolve the isolated 2-tert-butyl-4-methoxyacetophenone in dioxane. Add aqueous Sodium hypochlorite (NaOCl, 10-15% active chlorine, 3.0 eq) and NaOH (1.0 eq) at 10°C. Stir for 4 hours.

  • Causality: The methyl ketone is enolized by the base and rapidly chlorinated by the hypochlorite to form a trichloromethyl ketone intermediate. The highly electronegative

    
     group turns the adjacent carbonyl carbon into a prime target for nucleophilic acyl substitution by hydroxide. Cleavage yields the carboxylate salt and chloroform. This bypasses the need for toxic heavy-metal oxidants like 
    
    
    
    .
  • Self-Validation (IPC): Monitor the consumption of the methyl ketone via TLC (Hexane:EtOAc 8:2). Conduct a starch-iodide paper test; a rapid blue-black color change validates the presence of excess hypochlorite, ensuring the oxidation has not stalled.

  • Workup: Quench excess hypochlorite with sodium bisulfite. Acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the pure 2-tert-butyl-4-methoxybenzoic acid.

Conclusion & Strategic Recommendations

If your objective is drug discovery, SAR studies, or analytical standard generation , Route A is the undisputed choice. The higher reagent costs are easily offset by the flawless regiochemical purity and the avoidance of complex downstream purification.

Conversely, if your objective is process chemistry or bulk manufacturing , Route B is the most cost-effective solution. By eliminating the need for cryogenic infrastructure and pyrophoric organolithium reagents, Route B drastically reduces the cost per kilogram, provided your facility is equipped to handle the chloroform byproduct generated during the haloform reaction.

References
  • Title: Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A Source: Thieme E-Journals URL
  • Title: EP0698593A1 - Process for the acylation of an aromatic compound Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

2-Tert-butyl-4-methoxybenzoic acid proper disposal procedures

An in-depth, operational guide for the safe handling, segregation, and disposal of 2-Tert-butyl-4-methoxybenzoic acid, designed for researchers and environmental health and safety (EHS) professionals. Chemical Profile &...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, operational guide for the safe handling, segregation, and disposal of 2-Tert-butyl-4-methoxybenzoic acid, designed for researchers and environmental health and safety (EHS) professionals.

Chemical Profile & Hazard Causality

To properly manage the disposal of 2-Tert-butyl-4-methoxybenzoic acid, laboratory personnel must first understand the mechanistic impact of its functional groups on environmental persistence and chemical reactivity.

  • The Carboxylic Acid Moiety: Imparts weak acidity (estimated pKa ~4.5) and mild corrosivity. While many weak acids can be neutralized and drain-disposed, this is not the case here.

  • The Tert-Butyl Group: This bulky, highly lipophilic alkyl group significantly increases the molecule's partition coefficient (LogP) and steric hindrance. Causality for Disposal: The tert-butyl group prevents rapid microbial degradation in standard wastewater treatment facilities. Because it resists bioremediation and poses a risk of aquatic bioaccumulation, this compound must never be drain-disposed, even if neutralized to a safe pH [2].

  • The Methoxy Group: As a strong electron-donating group, it increases the electron density of the aromatic ring. Causality for Storage: Electron-rich aromatics are highly susceptible to electrophilic attack and oxidation. Therefore, this waste must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic degradation or combustion.

Table 1: Physicochemical & Quantitative Hazard Summary

PropertyValue / ClassificationOperational Implication
Chemical Class Substituted Benzoic AcidMildly corrosive; requires compatible polymer containment.
Physical State Solid (Powder/Crystals)Prone to aerosolization; do not sweep dry during spills.
Solubility Low in H₂O; High in OrganicsLiquid waste will primarily involve organic carrier solvents.
Environmental Hazard High Aquatic PersistenceProhibited from sanitary sewer disposal; requires incineration.
EPA Waste Status Characteristic WasteManage under RCRA Subpart K or standard SAA guidelines [1].

Operational Segregation & Storage

According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs), hazardous waste must be stored at or near the point of generation and under the control of the operator [1].

  • Primary Containment: Use High-Density Polyethylene (HDPE) or glass containers. Avoid steel containers, as prolonged contact with organic acids causes corrosion and heavy metal leaching.

  • Incompatibilities: Store in a dedicated organic waste cabinet. Keep strictly segregated from strong oxidizers, strong bases, and reducing agents.

  • Emission Controls: Containers must remain tightly sealed at all times unless actively adding or removing waste to comply with EPA emission standards [3].

Step-by-Step Disposal Methodologies

The following protocols utilize a self-validating framework to ensure absolute containment integrity and regulatory compliance before handing off to EHS.

Protocol A: Solid Waste Disposal (Pure Compound / Unused Reagent)

Use this protocol for expired reagents, contaminated powder, or solid synthesis byproducts.

  • Collection: Using a static-free scoopula, transfer the solid waste into a wide-mouth HDPE container.

    • Causality: HDPE prevents moisture ingress, is chemically inert to weak organic acids, and will not shatter if dropped.

  • Labeling: Immediately affix a hazardous waste label. Mark the contents exactly as "2-Tert-butyl-4-methoxybenzoic acid - Solid Organic Waste." Do not use chemical abbreviations or structural formulas [2].

  • Self-Validation (Weight & Seal Check): Ensure the container is no more than 90% full to allow for thermal expansion. Wipe the exterior with a dry microfiber cloth. Invert the sealed container 45 degrees to verify the cap is threaded correctly and no powder escapes.

  • Storage: Place the container in a designated secondary containment bin in the SAA.

Protocol B: Liquid Waste Disposal (Dissolved in Solvent)

Use this protocol when the acid is dissolved in solvents (e.g., from chromatography fractions or reaction workups).

  • Segregation by Solvent Type: Determine if the carrier solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethanol, Ethyl Acetate, DMSO).

    • Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and is significantly more expensive to process. Never mix the two streams.

  • Transfer: Operating within a certified chemical fume hood, use a compatible funnel to pour the solution into the appropriate liquid waste carboy. Leave at least 2 inches of headspace.

  • Self-Validation (pH & Compatibility Check): Before sealing the bulk carboy, test a 1 mL aliquot of your specific waste stream with pH paper. Ensure the pH is between 4 and 8. If the solution is highly acidic (pH < 2) due to other reagents used in your assay, neutralize it carefully with 1M NaOH before adding it to the bulk organic waste carboy. This prevents unexpected exothermic reactions and pressure buildup in the sealed carboy.

  • Labeling: Update the running waste log attached to the carboy with the estimated concentration and volume of 2-Tert-butyl-4-methoxybenzoic acid added.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosol exposure and surface contamination.

  • Containment: For powder spills, do not sweep dry , as this aerosolizes the respiratory irritant. Cover the spill with damp absorbent pads or an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Scoop the absorbed mixture using a non-sparking polypropylene tool into a hazardous waste bag. Treat all cleanup materials as hazardous waste.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize any residual acid, followed by a thorough deionized water rinse.

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: 2-Tert-butyl-4-methoxybenzoic acid State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Solution) State->Liquid SolidAction Collect in wide-mouth HDPE container Solid->SolidAction HalogenCheck Does the carrier solvent contain halogens? Liquid->HalogenCheck Labeling Affix RCRA Label & Store in Secondary Containment SolidAction->Labeling NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No (e.g., EtOH, DMSO) Halogenated Halogenated Organic Waste Stream (Requires High-Temp Incineration) HalogenCheck->Halogenated Yes (e.g., DCM, Chloroform) NonHalogenated->Labeling Halogenated->Labeling Pickup Schedule EHS Pickup (Max 90-180 days per EPA) Labeling->Pickup

Decision matrix for the segregation and disposal of 2-Tert-butyl-4-methoxybenzoic acid waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University Environmental Health & Safety URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

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